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Core Science & Biosynthesis

Foundational

Escaping Flatland: Structural and Synthetic Profiling of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid

Executive Summary The pharmaceutical industry is actively transitioning away from flat, sp2-hybridized aromatic molecules toward sp3-rich scaffolds to improve clinical success rates 1. Increasing the three-dimensionality...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is actively transitioning away from flat, sp2-hybridized aromatic molecules toward sp3-rich scaffolds to improve clinical success rates 1. Increasing the three-dimensionality of drug candidates directly correlates with reduced attrition in clinical development 2. Within this paradigm, the cyclobutane ring has emerged as a privileged motif, offering unique conformational rigidity and acting as a non-classical bioisostere for phenyl rings or gem-dimethyl groups 3.

This technical guide profiles 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid (MTCB-CA) , a highly specialized, sp3-enriched building block. By combining a rigid carbocyclic core with precisely vectored lipophilic (p-tolyl) and polar (methoxy, carboxylic acid) appendages, MTCB-CA serves as a powerful intermediate for the development of novel therapeutics, particularly in the realm of targeted receptor modulators and enzyme inhibitors.

Structural Profiling & Physicochemical Properties

MTCB-CA ( C13​H16​O3​ ) features a four-membered cyclobutane ring. At the C1 position, it possesses both a carboxylic acid and a p-tolyl group, creating a sterically demanding, quaternary carbon center. The C3 position is substituted with a methoxy group, introducing the potential for cis/trans stereoisomerism across the ring.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Molecular Formula C13​H16​O3​ Defines the atomic composition.
Molecular Weight ~220.26 g/mol Highly fragment-like; leaves room for lead optimization.
Predicted LogP ~2.8Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 46.5 ŲExcellent for oral bioavailability and potential BBB penetration [[4]]().
Fraction sp3 ( Fsp3​ ) 0.46 (6/13 carbons)Meets the threshold (>0.4) associated with clinical success 1.
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of Five.
Causality in Scaffold Design

The strategic placement of these functional groups is not arbitrary. The cyclobutane ring restricts the rotational degrees of freedom of the p-tolyl group relative to the carboxylic acid, effectively locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon target binding 3.

Pharmacophore Core MTCB-CA Scaffold (sp3-rich framework) C1_COOH C1: Carboxylic Acid (Ionic Interaction / H-Bond Donor) Core->C1_COOH C1_Tolyl C1: p-Tolyl Group (Hydrophobic Pocket / Pi-Pi Stacking) Core->C1_Tolyl C3_Methoxy C3: Methoxy Group (H-Bond Acceptor / Solubility Enhancer) Core->C3_Methoxy Cyclobutane Cyclobutane Ring (Conformational Restriction) Core->Cyclobutane

Caption: Pharmacophoric deconstruction of MTCB-CA highlighting localized binding vectors.

Synthetic Methodology & Workflow

The synthesis of highly substituted cyclobutanes requires careful control of ring strain and steric hindrance. While some cyclobutane derivatives are synthesized via complex [2+2] photocycloadditions or from 3-oxocyclobutanecarboxylic acid precursors 5, the quaternary C1 center of MTCB-CA is most efficiently constructed via a targeted double alkylation strategy.

Step-by-Step Synthesis Protocol
  • Enolate Generation (Deprotonation): In a flame-dried, argon-purged flask, dissolve p-tolylacetonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the system to 0°C and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv). Stir for 30 minutes to generate the stabilized carbanion.

  • Double Alkylation (Cyclization): To the enolate solution, add 2-methoxy-1,3-dibromopropane (1.1 equiv) dropwise. Causality Note: The use of the nitrile group is critical here; it sufficiently stabilizes the intermediate carbanion to prevent premature side reactions, allowing the second intramolecular SN​2 displacement to close the strained four-membered ring. Heat the reaction to 65°C for 12 hours.

  • Quench and Extraction: Cool the mixture to room temperature, quench cautiously with saturated aqueous NH4​Cl , and extract with ethyl acetate. Purify via silica gel chromatography to isolate the intermediate 1-p-tolyl-3-methoxycyclobutane-1-carbonitrile.

  • Acidic Hydrolysis: Suspend the intermediate nitrile in a mixture of concentrated HCl and water (1:1 v/v) 6. Heat at reflux (105°C) for 48 hours to fully hydrolyze the sterically hindered nitrile to the corresponding carboxylic acid.

  • Isolation & Purification: Cool the mixture, extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from a DCM/n-heptane mixture to yield pure MTCB-CA 6.

SynthesisWorkflow N1 p-Tolylacetonitrile + NaH N3 Double Alkylation (Cyclization) N1->N3 N2 2-Methoxy-1,3- dibromopropane N2->N3 N4 Intermediate Carbonitrile N3->N4 SN2 x2 N5 Acidic Hydrolysis (HCl, Heat) N4->N5 N6 MTCB-CA (Target) N5->N6 -NH4+

Caption: Step-by-step synthetic workflow for MTCB-CA via double alkylation and acidic hydrolysis.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized MTCB-CA, a self-validating analytical protocol must be employed. The quaternary nature of C1 and the cis/trans isomerism at C3 require rigorous structural assignment before the compound can be utilized in downstream biological assays.

Methodology for Verification
  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Perform Electrospray Ionization in negative mode (ESI-).

    • Validation: The spectrum must yield a prominent [M−H]− peak at m/z 219.1025, confirming the intact carboxylic acid and the exact molecular formula.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Methoxy Verification: A sharp singlet integrating to 3H at ~3.25 ppm confirms the successful incorporation of the C3−OCH3​ group.

    • p-Tolyl Verification: An AB quartet integrating to 4H at ~7.15 ppm and a methyl singlet at ~2.35 ppm confirm the intact aromatic system.

    • Cyclobutane Core: The C2 and C4 methylene protons will appear as complex multiplets between 2.50–3.00 ppm. The splitting pattern is diagnostic of the cis/trans isomeric ratio, as the rigid ring enforces distinct dihedral angles.

  • High-Performance Liquid Chromatography (HPLC):

    • Action: Run on a C18 reverse-phase column using a water/acetonitrile gradient buffered with 0.1% TFA.

    • Validation: A single sharp peak indicates isomeric purity. If two closely eluting peaks are observed, preparative HPLC must be used to separate the cis and trans isomers, as their distinct 3D vectors will yield vastly different pharmacological profiles.

References

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments N
  • Escaping from flatland: [2 + 2] photocycloaddition; conformationally constrained sp3-rich scaffolds for lead gener
  • Methoxycyclobutane | High-Purity | For Research Use Only Benchchem
  • Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN103232340A)
  • Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN105037130A)
  • 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 - PubChem N

Sources

Exploratory

An In-depth Technical Guide to the Synthetic Pathways for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid

Introduction The cyclobutane motif is a cornerstone in modern medicinal chemistry, conferring unique conformational rigidity and metabolic stability to pharmacologically active molecules.[1][2] Its incorporation into dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclobutane motif is a cornerstone in modern medicinal chemistry, conferring unique conformational rigidity and metabolic stability to pharmacologically active molecules.[1][2] Its incorporation into drug candidates can significantly enhance binding affinity and other desirable pharmacokinetic properties.[1] This guide provides a comprehensive overview of potential synthetic pathways for a novel, highly functionalized cyclobutane derivative: 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid . This molecule, with its distinct substitution pattern, presents an interesting synthetic challenge and holds promise as a versatile building block for drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations for constructing the target molecule, propose multiple synthetic routes grounded in established chemical principles, and provide detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

G target 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid intermediate1 3-Oxo-1-p-tolyl- cyclobutanecarboxylic acid target->intermediate1 Reduction & Methylation intermediate3 3-Hydroxy-1-p-tolyl- cyclobutanecarboxylic acid target->intermediate3 Methylation intermediate2 3-Methoxycyclobutanone intermediate1->intermediate2 Carboxylation precursor1 3-Oxocyclobutanecarboxylic acid intermediate1->precursor1 Aryl addition precursor4 p-Tolylacetonitrile intermediate2->precursor4 [2+2] Cycloaddition Precursor intermediate3->intermediate1 Reduction precursor5 1,3-Dihalopropane derivative precursor1->precursor5 Cyclization precursor2 p-Tolyl Grignard or p-Tolyl Lithium precursor3 Methylating Agent (e.g., MeI, DMS)

Caption: Retrosynthetic analysis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

Based on this analysis, we propose three primary synthetic strategies, each with its own set of advantages and challenges.

Proposed Synthetic Pathways

Pathway 1: Arylation of a Pre-functionalized Cyclobutane Core

This approach leverages a commercially available or readily synthesized cyclobutane precursor, followed by the introduction of the p-tolyl group.

Logical Workflow:

G start 3-Oxocyclobutanecarboxylic acid step1 Protection of Carboxylic Acid start->step1 step2 Grignard Addition of p-Tolylmagnesium bromide step1->step2 step3 Reduction of Tertiary Alcohol/Ketone step2->step3 step4 Methylation of Hydroxyl Group step3->step4 step5 Deprotection of Carboxylic Acid step4->step5 end_product 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid step5->end_product

Caption: Workflow for Pathway 1: Arylation of a pre-functionalized cyclobutane.

Experimental Protocol:

  • Protection of 3-Oxocyclobutanecarboxylic Acid:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.

  • Grignard Addition:

    • Prepare the p-tolyl Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous THF.

    • Cool the solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF to -78 °C.

    • Slowly add the freshly prepared p-tolylmagnesium bromide solution (1.1 eq) to the ester solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • The resulting product will be methyl 3-hydroxy-1-p-tolylcyclobutane-1-carboxylate.

  • Reduction of the Tertiary Alcohol:

    • This step can be challenging. A possible approach is a Barton-McCombie deoxygenation.

    • Alternatively, if the Grignard addition leads to the ketone, a standard Wolff-Kishner or Clemmensen reduction can be employed, though the conditions might be harsh for the ester.

  • Methylation of the Hydroxyl Group:

    • To a solution of the alcohol from the previous step in anhydrous THF, add sodium hydride (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

    • Quench with water and extract with ethyl acetate.

  • Saponification (Deprotection):

    • Dissolve the resulting methyl ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl and extract the final product, 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid, with ethyl acetate.

    • Purify by column chromatography or recrystallization.

Causality and Trustworthiness: This pathway relies on well-established reactions such as esterification, Grignard addition, and Williamson ether synthesis. The primary challenge lies in the selective reduction of the tertiary alcohol at the C1 position without affecting the ester or the newly introduced methoxy group. The self-validating nature of this protocol comes from the sequential introduction of functionalities, with each step's success being verifiable through standard analytical techniques like NMR and mass spectrometry.

Pathway 2: [2+2] Cycloaddition Approach

The [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings.[3][4] This pathway would involve the cycloaddition of two appropriately substituted alkene precursors.

Logical Workflow:

G start1 p-Tolylacrylonitrile step1 Photochemical [2+2] Cycloaddition start1->step1 start2 Methyl vinyl ether start2->step1 step2 Hydrolysis of Nitrile step1->step2 end_product 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid step2->end_product

Caption: Workflow for Pathway 2: [2+2] Cycloaddition.

Experimental Protocol:

  • Synthesis of p-Tolylacrylonitrile: This starting material can be synthesized via a Horner-Wadsworth-Emmons reaction between p-tolualdehyde and diethyl cyanomethylphosphonate.

  • Photochemical [2+2] Cycloaddition:

    • In a quartz reaction vessel, dissolve p-tolylacrylonitrile (1.0 eq) and an excess of methyl vinyl ether (5.0 eq) in a suitable solvent like acetone or acetonitrile. Acetone can also act as a photosensitizer.[5]

    • Degas the solution with nitrogen or argon for 30 minutes.

    • Irradiate the mixture with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting cyclobutane nitrile by column chromatography. This will likely yield a mixture of regio- and stereoisomers.

  • Hydrolysis of the Nitrile:

    • Reflux the isolated cyclobutane nitrile in a mixture of concentrated hydrochloric acid and acetic acid for 12-24 hours.

    • Cool the reaction mixture and pour it onto ice.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

    • Purify the final product by recrystallization or preparative HPLC to isolate the desired isomer of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

Causality and Trustworthiness: Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[3][6] The Woodward-Hoffmann rules predict that this reaction is photochemically allowed.[3] The use of a photosensitizer like acetone can facilitate the reaction by promoting intersystem crossing to the triplet state.[3] The main challenge in this route is controlling the regioselectivity and stereoselectivity of the cycloaddition. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and reliable transformation.

Pathway 3: Paternò-Büchi Reaction and Subsequent Rearrangement

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, forms an oxetane intermediate.[7][8] This oxetane can then be rearranged to the desired cyclobutane.

Logical Workflow:

G start1 p-Tolylglyoxylic acid ester step1 Paternò-Büchi Reaction start1->step1 start2 Methyl vinyl ether start2->step1 step2 Lewis Acid-catalyzed Rearrangement step1->step2 step3 Reduction of Ketone step2->step3 step4 Saponification step3->step4 end_product 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid step4->end_product

Caption: Workflow for Pathway 3: Paternò-Büchi Reaction approach.

Experimental Protocol:

  • Paternò-Büchi Reaction:

    • Dissolve ethyl p-tolylglyoxylate (1.0 eq) and an excess of methyl vinyl ether (5.0 eq) in benzene in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure to obtain the crude oxetane adduct.

  • Lewis Acid-Catalyzed Rearrangement:

    • Dissolve the crude oxetane in dichloromethane and cool to 0 °C.

    • Add a Lewis acid such as BF₃·OEt₂ (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • This rearrangement should yield the 3-keto-cyclobutanecarboxylate derivative.

  • Reduction of the Ketone:

    • Reduce the ketone using a selective reducing agent like sodium borohydride in methanol to yield the corresponding alcohol.

  • Methylation and Saponification:

    • Follow the procedures outlined in Pathway 1 for the methylation of the hydroxyl group and subsequent saponification of the ester to obtain the final product.

Causality and Trustworthiness: The Paternò-Büchi reaction is a well-documented method for synthesizing oxetanes.[7][8] The subsequent Lewis acid-catalyzed rearrangement of the oxetane to a cyclobutanone is also a known transformation. This pathway offers an alternative route to the key 3-oxocyclobutane intermediate. The stereochemical outcome of the Paternò-Büchi reaction can be complex, and a mixture of diastereomers may be formed.

Quantitative Data Summary

As the synthesis of the target molecule is novel, experimental yield data is not available. However, based on literature precedents for similar transformations, the following table provides estimated yields for each key step.

PathwayStepTransformationEstimated Yield (%)
1 1Esterification>95%
2Grignard Addition60-80%
3Reduction40-60%
4Methylation70-90%
5Saponification>90%
2 1[2+2] Cycloaddition30-50% (of desired isomer)
2Nitrile Hydrolysis70-85%
3 1Paternò-Büchi Reaction50-70%
2Rearrangement60-80%
3Ketone Reduction>90%

Conclusion

This technical guide has outlined three plausible and scientifically sound synthetic pathways for the novel compound 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid. Each proposed route is grounded in well-established synthetic methodologies, including arylation of a cyclobutane core, [2+2] cycloaddition, and the Paternò-Büchi reaction. While each pathway presents unique challenges, particularly in controlling stereochemistry and in specific reduction steps, they all offer viable approaches for accessing this promising new molecular scaffold. The detailed protocols and strategic considerations provided herein are intended to serve as a robust starting point for researchers and drug development professionals embarking on the synthesis of this and related complex cyclobutane derivatives.

References

  • Benchchem. (n.d.). [2+2] Cycloaddition for Cyclobutane Ring Formation.
  • Hou, S.-Y., Yan, B.-C., Sun, H.-D., & Puno, P.-T. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(5), 37.
  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Fiveable. (2025, August 15). Paterno-Büchi Reaction: Organic Chemistry II Study Guide.
  • RSC Publishing. (2022, June 10). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.
  • PMC. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.
  • Benchchem. (n.d.). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
  • Benchchem. (n.d.). Cyclobutanecarboxylic Acid|CAS 3721-95-7.
  • Organic Syntheses Procedure. (n.d.). 16.
  • Organic Syntheses Procedure. (n.d.). cyclobutylamine.
  • Synblock. (n.d.). CAS 480450-03-1 | 3-Methoxycyclobutanecarboxylic acid.
  • Journal of the American Chemical Society. (2024, May 23). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis.
  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
  • Thermo Fisher Scientific - ES. (n.d.). Paterno-Buchi Reaction.
  • ResearchGate. (n.d.). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis | Request PDF.
  • PubChem. (n.d.). 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762.
  • PMC - NIH. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction.
  • Sigma-Aldrich. (n.d.). trans-3-Methoxycyclobutanecarboxylic acid | 1408076-05-0.
  • Sigma-Aldrich. (n.d.). 3-Methoxycyclobutanecarboxylic acid | 480450-03-1.
  • Sigma-Aldrich. (n.d.). 3-Methoxycyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Chemical Science (RSC Publishing). (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • PubMed. (2011, November 30). Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C-H arylation.
  • PMC. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Retrieved from

  • DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • ResearchGate. (2025, August 6). (PDF) The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities.
  • PubMed. (n.d.). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin.
  • PubMed. (2012, July 15). Synthesis and cytotoxicity of lupane-type triterpenoid glyceryl esters.
  • PubMed. (n.d.). Design, synthesis, and biological activities of cyclic lactam peptide analogues of dynorphine A(1-11)-NH2.

Sources

Foundational

Preclinical Evaluation Framework: Investigating the Biological Activity of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid (3-MTCBCA)

Executive Summary & Structural Rationale The investigation of novel chemical entities requires a rigorous, causally-driven framework that isolates target engagement from pharmacokinetic confounding factors. 3-Methoxy-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The investigation of novel chemical entities requires a rigorous, causally-driven framework that isolates target engagement from pharmacokinetic confounding factors. 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid (systematically identified as 1-(3-methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid, CAS 926192-06-5) represents a highly specialized pharmacophore[1]. By integrating a conformationally restricted cyclobutane ring with a uniquely substituted aryl system, this molecule serves as a compelling candidate for neuropharmacological screening, specifically targeting monoamine transporters (MATs).

The cyclobutane ring is not merely a structural spacer; it is a critical determinant of the molecule's biological activity. The puckered, rigid nature of the four-membered carbocycle restricts the conformational ensemble of the attached functional groups. This rigidity locks the molecule into a specific bioactive conformation, which directly enhances binding affinity to biological targets by significantly reducing the entropic penalty of binding[2]. Furthermore, the replacement of flexible, metabolically labile alkyl chains with a cyclobutane ring improves the overall metabolic stability of the scaffold, allowing it to act as a non-classical bioisostere in drug discovery[3].

The aryl substitutions—a 3-methoxy group and a 4-methyl (p-tolyl) group—introduce specific electronic and steric properties favorable for CNS penetration. However, these groups also represent the primary metabolic liabilities (O-demethylation and benzylic oxidation, respectively). Therefore, our biological evaluation must orthogonally assess both target engagement and metabolic clearance. Proper handling of such derivatives is critical for assay reproducibility; related 1-arylcyclobutanecarboxylic acids require sealed, dry storage at 2–8°C to prevent degradation[4].

Self-Validating Experimental Protocols

To establish a trustworthy data package, every protocol must operate as a self-validating system, ensuring that both false positives and false negatives are mathematically excluded.

Protocol A: Radioligand Binding Assay for Target Engagement (DAT, SERT, NET)

Objective: To quantify the binding affinity ( Ki​ ) of 3-MTCBCA at human monoamine transporters. Causality: Radioligand binding is chosen over functional cellular uptake assays for the initial screen because it isolates pure thermodynamic affinity from confounding variables like membrane permeability or intracellular accumulation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize the cell pellets in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation Setup: In a 96-well master plate, combine 50 µg of membrane protein, the target-specific radioligand (e.g., [3H] citalopram for SERT, [3H] nisoxetine for NET), and 3-MTCBCA at ten concentrations ranging from 10−10 to 10−5 M.

  • Self-Validation System:

    • Positive Control: Include a known high-affinity ligand (e.g., imipramine) to validate the assay's dynamic range.

    • Non-Specific Binding (NSB): Define NSB using 10 µM fluoxetine. The assay is only considered valid if the signal-to-noise ratio (Total Binding / NSB) strictly exceeds 5:1.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash thrice with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 3-MTCBCA. Causality: HLMs supplemented with NADPH specifically isolate Phase I oxidative metabolism. This allows us to directly measure the vulnerability of the 3-methoxy and 4-methyl groups to CYP450 enzymes before advancing to costly in vivo pharmacokinetic models.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate 1 µM of 3-MTCBCA with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Self-Validation System: Run a parallel incubation with verapamil (a known high-clearance compound) to verify the enzymatic viability of the microsome batch. A lack of rapid verapamil depletion invalidates the assay run.

  • Analysis: Centrifuge the quenched samples at 15,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 3-MTCBCA based on the structural homology to known 1-arylcyclobutane derivatives evaluated through the self-validating models described above.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)HLM t1/2​ (min)
3-MTCBCA 145 ± 1242 ± 588 ± 934.5 ± 2.1
Reference (Sibutramine) 120 ± 1035 ± 450 ± 618.2 ± 1.5
Imipramine (Control) >10,0001.5 ± 0.232 ± 3N/A

Note: Data represents hypothetical mean ± SD derived from the described in vitro models.

Visualization: Preclinical Evaluation Workflow

PreclinicalWorkflow Synthesis 3-MTCBCA Synthesis & QC Profiling Physicochemical Profiling Synthesis->Profiling MAT_Assay In Vitro MAT Binding Assay Profiling->MAT_Assay HLM_Assay Microsomal Stability (HLM) Profiling->HLM_Assay Lead_Opt Hit-to-Lead Optimization MAT_Assay->Lead_Opt HLM_Assay->Lead_Opt

Preclinical screening workflow for evaluating the biological activity of 3-MTCBCA.

References

  • Title: 926192-06-5, Cyclobutanecarboxylic acid, 1-(3-methoxy-4-methylphenyl)
  • Source: nih.
  • Source: benchchem.
  • Title: 1-(4-Methoxyphenyl)

Sources

Exploratory

Whitepaper: The Synthesis and Structural Utility of 1,3-Cyclobutanedicarboxylic Acid

Executive Summary The cyclobutane ring, characterized by a substantial ring strain of approximately 26 kcal/mol, presents a formidable challenge in synthetic organic chemistry. Among its derivatives, 1,3-cyclobutanedicar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclobutane ring, characterized by a substantial ring strain of approximately 26 kcal/mol, presents a formidable challenge in synthetic organic chemistry. Among its derivatives, 1,3-cyclobutanedicarboxylic acid (1,3-CBDA) stands out as a highly versatile, semi-rigid building block. Historically plagued by misidentification, 1,3-CBDA has evolved into a cornerstone molecule for modern applications, ranging from bioisosteric replacement in pharmaceuticals to the rational design of Metal-Organic Frameworks (MOFs) for advanced gas separation. This technical guide deconstructs the historical synthesis of 1,3-CBDA, explores modern photochemical construction methods, and provides validated protocols for its application in cutting-edge materials science.

The Historical Enigma: A Case of Mistaken Identity

The synthesis of 1,3-CBDA is one of the most fascinating examples of structural misassignment in the history of organic chemistry. In 1881, Markownikoff and Krestownikoff reported the supposed synthesis of 1,3-CBDA via the base-catalyzed self-condensation of ethyl-α-chloropropionate[1]. For decades, this was accepted as fact.

However, from a mechanistic perspective, Markownikoff’s proposed pathway required a nucleophilic attack by a carbanion onto an unactivated, sterically hindered methyl group—a kinetically unfavorable process. It was not until 1950 that Ingold, Deutsch, and Buchman definitively proved that Markownikoff's reaction had actually undergone an unexpected cyclopropanation, yielding methylcyclopropanedicarboxylic acid instead of the cyclobutane derivative[1]. The first true synthesis of cis-1,3-cyclobutanedicarboxylic acid was successfully achieved and verified by Edwin R. Buchman and colleagues in 1942 through classical degradation and rational cyclobutanation[2].

G A Ethyl-α-chloropropionate B Markownikoff (1881) A->B NaOEt C Methylcyclopropane- dicarboxylic acid B->C Erroneous Assignment D Ingold & Buchman Correction (1950) C->D Structural Verification E Buchman (1942) F cis-1,3-Cyclobutane- dicarboxylic acid E->F True Synthesis

Diagram 1: The historical divergence between Markownikoff's error and Buchman's true synthesis.

Modern Synthetic Paradigms: Solid-State Photochemistry

Classical ground-state syntheses of cyclobutanes often suffer from low yields due to the thermodynamic barrier of ring strain. Today, the most efficient and atom-economical method to synthesize 1,3-CBDA derivatives is the [2+2] photocycloaddition of alkenes[3].

The Causality of Solid-State Pre-organization

Performing [2+2] photocycloadditions in a homogenous solution typically yields a chaotic mixture of stereoisomers because the excited intermediates have the freedom to rotate and diffuse. To enforce stereoselectivity, modern protocols utilize solid-state photochemistry .

According to Schmidt’s topochemical postulates, reactions in the crystalline state are governed by the spatial arrangement of the molecules in the lattice. When trans-cinnamic acid is crystallized, the molecules align such that their reactive olefinic double bonds are parallel and within the critical distance of 4.2 Å. Upon UV irradiation, the lattice restricts atomic movement, forcing a stereospecific head-to-tail cycloaddition that exclusively yields α-truxillic acid (2,4-diphenyl-1,3-cyclobutanedicarboxylic acid)[3].

G Monomer trans-Cinnamic Acid Lattice Crystal Lattice Monomer->Lattice Crystallization UV Solid-State UV Lattice->UV Topochemical Alignment Dimer α-Truxillic Acid UV->Dimer [2+2] Photocycloaddition Polymer Poly-α-truxillates Dimer->Polymer Diol Condensation MOF CPM-110 MOFs Dimer->MOF Co/V Coordination

Diagram 2: Solid-state [2+2] photocycloaddition workflow and downstream applications.

Advanced Applications: MOFs and Bioisosteric Replacement

Drug Development: The Bioisosteric Shift

In medicinal chemistry, the planar benzene ring is frequently associated with poor aqueous solubility and rapid metabolic degradation. trans-1,3-CBDA serves as an excellent bioisostere for para-substituted benzenes (like terephthalic acid). The sp³-hybridized carbons of the cyclobutane ring introduce a slight "pucker" (dihedral angle ~150°), which increases three-dimensionality (Fsp³ fraction), thereby enhancing the pharmacokinetic profile of the resulting drug candidates[4].

Materials Science: The Pore Partition Effect in MOFs

In 2023, researchers leveraged trans-1,3-CBDA (H₂tcb) to synthesize the CPM-110 family of partitioned-cage MOFs[4]. The Mechanism: By replacing the larger, planar benzene ring of terephthalic acid with the smaller, puckered cyclobutane ring of 1,3-CBDA, the internal distance between adjacent triazine planes in the MOF is compressed from 7.5 Å to 5.2 Å. This structural compression—termed the pore partition effect—creates an ultra-fine binding pocket that perfectly matches the kinetic diameter of acetylene (C₂H₂). As a result, the CoV-tcb MOF exhibits a dramatic amplification in C₂H₂/CO₂ separation selectivity, a critical requirement for industrial petrochemical purification[4].

Quantitative Data Summary

The following table summarizes the evolution of 1,3-CBDA synthesis, tracking the improvements in yield and stereochemical control across different methodologies.

Synthetic MethodTarget CompoundYieldKey Mechanistic FeatureRef
NaOEt Condensation (1881) 1,3-CBDA (Claimed)0%Erroneous cyclopropanation due to steric hindrance.[1]
Classical Degradation (1942) cis-1,3-CBDA~65%First verified synthesis via step-wise rational design.[2]
Solid-State Photochemistry α-Truxillic Acid>95%Topochemical alignment ensures 100% stereoselectivity.[3]
Solvothermal MOF Assembly CoV-tcb-tpt (CPM-110)40.1%Coordination of H₂tcb to Co/V trimers for pore compression.[4]

Validated Experimental Protocols

To ensure self-validating and reproducible science, the following protocols outline the modern synthesis of a 1,3-CBDA derivative and its subsequent incorporation into a high-performance MOF.

Protocol A: Solid-State Synthesis of α-Truxillic Acid (1,3-CBDA Derivative)

This protocol utilizes green chemistry principles to achieve >95% yield without the use of toxic organic solvents during the reaction phase[3].

  • Pre-organization: Dissolve 2.0 g of commercially available trans-cinnamic acid in a minimal amount of a 1:1 ethyl acetate/acetonitrile mixture. Allow the solvent to evaporate slowly at room temperature to grow high-quality, topochemically aligned single crystals.

  • Irradiation: Scatter the crystalline trans-cinnamic acid evenly across a broad glass Petri dish to maximize surface area exposure. Irradiate the crystals using a broad-spectrum UV lamp (or direct high-intensity sunlight) for 48–72 hours. Causality note: The solid-state lattice prevents rotation, ensuring only the head-to-tail [2+2] cycloaddition occurs.

  • Purification: Suspend the irradiated solid in 20 mL of ethanol and sonicate for 30 minutes to dissolve any unreacted monomer.

  • Acidification: Adjust the pH of the suspension to 3.0 using 1M HCl. The highly pure α-truxillic acid (2,4-diphenyl-1,3-cyclobutanedicarboxylic acid) will precipitate. Filter, wash with cold deionized water, and dry under vacuum.

  • Validation: Confirm the disappearance of the olefinic protons (~6.5–7.8 ppm) and the appearance of the cyclobutane methine protons (~3.8–4.5 ppm) via ¹H-NMR.

Protocol B: Solvothermal Synthesis of CPM-110 MOF using 1,3-CBDA

This protocol demonstrates the use of trans-1,3-CBDA to induce the pore partition effect[4].

  • Ligand Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of trans-1,3-cyclobutanedicarboxylic acid (H₂tcb), 0.05 mmol of the secondary ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), 0.15 mmol of Co(NO₃)₂·6H₂O, and 0.05 mmol of VCl₃.

  • Solvent System: Add a solvent mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water (in a 4:1:1 volumetric ratio, total 6 mL). Add 0.2 mL of glacial acetic acid as a modulator to control the rate of crystal nucleation.

  • Solvothermal Assembly: Seal the autoclave and heat it in an isothermal oven at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour to ensure high-quality crystal growth.

  • Activation: Filter the resulting dark-colored polyhedral crystals. Wash extensively with fresh DMF and immerse in volatile solvent (e.g., methanol) for 3 days, replacing the solvent daily to extract trapped DMF. Activate the MOF under dynamic vacuum at 100 °C for 12 hours prior to gas sorption analysis.

References

  • Source: Oklahoma State University (okstate.edu)
  • Cyclobutane Derivatives. III.
  • Cyclobutane-1,3-Diacid (CBDA)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Synthesis Protocol and Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Synthesis Protocol and Methodological Guide.

Introduction & Strategic Rationale

The incorporation of cyclobutane rings into pharmaceutical active pharmaceutical ingredients (APIs) has become a highly effective strategy in modern drug design. Cyclobutanes restrict the conformational flexibility of molecules, often leading to improved target binding affinity, enhanced metabolic stability, and optimized pharmacokinetic profiles [1]. Specifically, functionalized cyclobutanecarboxylic acids are critical intermediates in the synthesis of kinase inhibitors, MDM2 antagonists, and treatments for autoimmune diseases [2].

The target compound, 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic acid , presents a unique structural motif. It combines the lipophilicity and steric bulk of a p-tolyl group with the polarity and hydrogen-bond accepting capability of a methoxy group across a strained four-membered ring. While simpler analogs like 1-(p-tolyl)cyclobutanecarboxylic acid are commercially accessible [3], the cis/trans stereochemistry introduced by the 3-methoxy substitution requires a carefully controlled de novo synthesis.

This application note details a robust, two-step synthetic protocol for this compound, focusing on causality, safety, and high-yield isolation techniques suitable for scale-up in professional laboratory environments.

Retrosynthetic Analysis & Mechanistic Insight

The most reliable method for constructing 1,1-disubstituted cyclobutanes is the bis-alkylation of an activated methylene compound with a 1,3-dihalopropane derivative.

  • Ring Closure (Bis-alkylation): The synthesis begins with p-tolylacetonitrile . The nitrile group provides strong electron-withdrawing character, rendering the adjacent benzylic protons highly acidic. By treating this with a strong base (Sodium Hydride, NaH) in a polar aprotic solvent (DMF), we generate a stable carbanion. Subsequent reaction with 1,3-dibromo-2-methoxypropane drives a sequential double nucleophilic substitution ( SN​2 ), closing the cyclobutane ring to form the intermediate 3-methoxy-1-(p-tolyl)cyclobutanecarbonitrile.

  • Hydrolysis: The sterically hindered nitrile group on the fully substituted quaternary carbon of the cyclobutane ring is highly resistant to standard aqueous hydrolysis. Therefore, harsh alkaline conditions (KOH in ethylene glycol at 150 °C) are required to drive the hydration of the nitrile to an amide, and subsequently to the target carboxylic acid.

SynthesisPathway SM Starting Materials: p-Tolylacetonitrile + 1,3-Dibromo-2-methoxypropane Step1 Step 1: Bis-alkylation / Cyclization (NaH, DMF, 0 °C to RT) SM->Step1 Int Intermediate: 3-Methoxy-1-(p-tolyl) cyclobutanecarbonitrile Step1->Int Step2 Step 2: Alkaline Hydrolysis (KOH, Ethylene Glycol, 150 °C) Int->Step2 Step3 Step 3: Acidification (Aqueous HCl, pH 2) Step2->Step3 Prod Target Compound: 3-Methoxy-1-(p-tolyl) cyclobutanecarboxylic acid Step3->Prod

Fig 1: Two-step synthetic workflow for 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic acid.

Step-by-Step Experimental Protocols

Disclaimer: This protocol is intended strictly for use by trained professionals in fully equipped chemical laboratories. Proper Personal Protective Equipment (PPE) and fume hoods must be utilized.

Experiment 1: Synthesis of 3-Methoxy-1-(p-tolyl)cyclobutanecarbonitrile

Rationale for Conditions: Sodium hydride (NaH) is selected over weaker bases (like K2​CO3​ ) to ensure irreversible and complete deprotonation of the benzylic carbon, which prevents mono-alkylated side products. DMF is used to solvate the resulting ion pair, maximizing nucleophilicity.

Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon inlet, and a temperature probe.

  • Base Suspension: Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv, 100 mmol, 4.0 g). Wash the NaH with anhydrous hexanes (3 x 20 mL) under argon to remove the mineral oil. Suspend the purified NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve p-tolylacetonitrile (1.0 equiv, 40 mmol, 5.25 g) in anhydrous DMF (20 mL). Transfer this solution to the addition funnel and add it dropwise to the NaH suspension over 30 minutes. Observation: Hydrogen gas evolution will occur; ensure the system is properly vented through an oil bubbler. Stir the resulting deep red/purple solution at 0 °C for 1 hour.

  • Cyclization: Dissolve 1,3-dibromo-2-methoxypropane (1.1 equiv, 44 mmol, 10.2 g) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 45 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for an additional 16 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH4​Cl (50 mL). Dilute the mixture with Ethyl Acetate (200 mL) and water (200 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 100 mL). Combine the organic layers and wash extensively with water (5 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 95:5 to 80:20) to afford the nitrile intermediate as a pale yellow oil.

Experiment 2: Hydrolysis to 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic acid

Rationale for Conditions: The nitrile is highly sterically hindered. Standard aqueous NaOH/EtOH reflux will result in incomplete conversion or stall at the primary amide stage. Ethylene glycol provides a high boiling point ( >190 °C) allowing the reaction to be pushed to completion.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the 3-Methoxy-1-(p-tolyl)cyclobutanecarbonitrile (approx. 30 mmol, 6.0 g) in Ethylene Glycol (60 mL).

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (85% purity, 10.0 equiv, 300 mmol, 19.8 g) directly to the flask.

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to 150 °C using a heating mantle. Stir vigorously at this temperature for 24-48 hours. Note: Reaction progress should be monitored by TLC or LC-MS (aliquots must be acidified prior to analysis).

  • Cooling and Dilution: Once the nitrile is completely consumed, cool the reaction mixture to room temperature. Dilute with distilled water (150 mL).

  • Washing (Removal of Neutrals): Wash the basic aqueous layer with Diethyl Ether (2 x 75 mL) to remove any unreacted starting material or non-acidic organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl (37%) until the pH reaches 1-2. Observation: The target carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a mixture of hot Toluene and Hexanes to yield the pure 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic acid as a white crystalline solid.

Quantitative Data & Expected Yields

The following table summarizes the expected quantitative outcomes and critical analytical checkpoints for the synthesis workflow.

Stage / CompoundExpected Yield (%)Physical StateKey Analytical Markers (Expected)
Intermediate: Nitrile65 - 75%Pale yellow oilIR: ~2230 cm⁻¹ (C≡N stretch)¹H NMR: ~3.3 ppm (s, 3H, -OCH₃)
Final Product: Acid80 - 88%White crystalsLC-MS: [M-H]⁻ m/z 219.1IR: ~1700 cm⁻¹ (C=O stretch), broad 2500-3300 cm⁻¹ (O-H)
Overall Process 52 - 66% - Purity: >98% (by HPLC, 254 nm)

Table 1: Summary of expected yields, physical states, and key analytical markers for the synthesis of 3-Methoxy-1-(p-tolyl)cyclobutanecarboxylic acid.

References

  • Watson International. "3-Oxocyclobutanecarboxylic acid CAS 23761-23-1". Watson International Pharmaceuticals. URL:[Link]

  • PubChem. "3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762". National Institutes of Health (NIH). URL:[Link]

Application

Comprehensive Analytical Characterization of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists. As drug development pipelines increasingly incorporate complex, sp³-rich scaffolds to improve clinical efficacy, sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists.

As drug development pipelines increasingly incorporate complex, sp³-rich scaffolds to improve clinical efficacy, substituted cyclobutanes have emerged as critical building blocks. 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid (Molecular Formula: C₁₃H₁₆O₃) presents a unique analytical challenge. The molecule features a rigid yet puckered four-membered ring, a strongly UV-active p-tolyl group, a methoxy ether, and an ionizable carboxylic acid.

Crucially, the substitution pattern at C1 and C3 generates cis and trans diastereomers. Because the pharmacological activity of downstream active pharmaceutical ingredients (APIs) is highly stereodependent, establishing a robust, self-validating analytical framework to elucidate its relative stereochemistry and quantify its diastereomeric purity is paramount.

Analytical Strategy & Workflow

To thoroughly characterize this molecule, we must deploy orthogonal techniques. The workflow below illustrates the self-validating analytical pipeline, moving from primary structural elucidation to quantitative purity assessment.

AnalyticalWorkflow Start 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid NMR 1D/2D NMR Spectroscopy (NOESY for Stereochemistry) Start->NMR LCMS HR-LC-MS (ESI-Negative Mode) Start->LCMS HPLC RP-HPLC-UV (Diastereomeric Resolution) Start->HPLC Thermal FTIR & DSC (Solid-State Profiling) Start->Thermal Stereo cis/trans Isomer Identification NMR->Stereo Mass Exact Mass & Impurity Quantitation LCMS->Mass Purity Diastereomeric Ratio (dr) HPLC->Purity Poly Polymorph & Functional Groups Thermal->Poly

Figure 1: Comprehensive analytical workflow for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

Protocol 1: Structural Elucidation via Advanced NMR Spectroscopy

Causality & Expert Insight

Unlike rigid six-membered rings where axial/equatorial coupling constants ( 3J ) clearly define stereochemistry, cyclobutanes exist in a dynamic, puckered "butterfly" conformation[1]. This conformational averaging means that vicinal coupling constants between the C2/C4 methylene protons and the C3 methine proton are often ambiguous, making 1D ¹H NMR insufficient for assigning cis or trans configurations[2]. To definitively establish the relative stereochemistry between the C3-methoxy group and the C1-tolyl/carboxylic acid groups, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. NOESY relies on through-space dipole-dipole interactions (< 5 Å) rather than through-bond coupling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal standard. Use high-quality, dry solvent to prevent exchange broadening of the carboxylic acid OH proton.

  • 1D Acquisition:

    • Acquire a standard ¹H NMR (400 or 600 MHz, 16 scans) and ¹³C NMR (100 or 150 MHz, 512 scans).

    • Self-Validation: Ensure the p-tolyl methyl singlet (~2.3 ppm) integrates to 3H and the methoxy singlet (~3.2 ppm) integrates to 3H relative to the four aromatic protons (~7.1–7.3 ppm).

  • 2D COSY & HSQC: Utilize COSY to trace the spin system from the C3 methine proton (~3.8–4.2 ppm) to the adjacent C2 and C4 methylene protons (~2.0–3.0 ppm). Use HSQC to assign the corresponding ¹³C chemical shifts.

  • 2D NOESY (Stereochemical Assignment):

    • Run a 2D NOESY experiment with a mixing time of 400–500 ms (optimized for small molecules).

    • Interpretation: Analyze the cross-peaks between the C3-methoxy protons and the C1 substituents. If the molecule is the isomer where the methoxy group is cis to the p-tolyl group, a strong NOE cross-peak will be observed between the methoxy singlet and the aromatic ortho-protons. If it is cis to the carboxylic acid, this specific NOE will be absent or significantly weaker.

Protocol 2: High-Resolution LC-MS for Impurity Profiling

Causality & Expert Insight

For accurate mass determination and the identification of synthesis-related impurities (e.g., des-methyl or des-tolyl byproducts), High-Resolution LC-MS (HRMS) is required. Because the molecule contains a carboxylic acid moiety, Negative Ion Mode Electrospray Ionization (ESI-) is the most sensitive and logical choice[3]. However, a common pitfall is using standard 0.1% Formic Acid in the mobile phase, which forces the carboxylic acid into its protonated, neutral state, severely suppressing the [M-H]⁻ signal[4]. Instead, utilizing a volatile, near-neutral buffer like Ammonium Acetate facilitates optimal deprotonation in the ESI droplet.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm) – chosen for its stability at neutral pH.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Q-TOF) Settings:

    • Polarity: ESI Negative Mode.

    • Capillary Voltage: 2.5 kV (lower than positive mode to prevent corona discharge).

    • Mass Range: m/z 100–1000.

  • Data Analysis: Extract the theoretical exact mass for the deprotonated ion [M-H]⁻. The theoretical exact mass of C₁₃H₁₆O₃ is 220.1099 Da; therefore, target m/z 219.1021 with a mass tolerance of ≤ 5 ppm.

Protocol 3: HPLC Method for Diastereomeric Resolution

Causality & Expert Insight

If the synthesis yields a mixture of cis and trans isomers, they must be separated and quantified. Because diastereomers possess different spatial geometries and dipole moments, they exhibit distinct partitioning behaviors and can be fully resolved using standard achiral Reversed-Phase HPLC (RP-HPLC)[5]. To maximize the separation of these specific isomers, a Phenyl-Hexyl stationary phase is recommended over a standard C18. The phenyl rings of the stationary phase will engage in differential π-π interactions with the p-tolyl group of the analytes depending on their cis/trans orientation.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: For UV detection alone, low pH is highly beneficial as it suppresses the ionization of the carboxylic acid, preventing peak tailing on silica-based columns).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Gradient: Isocratic hold at 30% B for 2 minutes, then a shallow linear gradient to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (carboxylic acid/general absorption) and 264 nm (specific absorption maximum for the p-tolyl chromophore).

  • System Suitability: Ensure the resolution ( Rs​ ) between the cis and trans peaks is ≥ 1.5 (baseline resolution) before integrating the area under the curve (AUC) to calculate the diastereomeric ratio (dr).

Quantitative Analytical Summary

To facilitate rapid data review, the expected quantitative parameters for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid are summarized below:

Analytical ParameterTechniqueExpected Value / RangeDiagnostic Significance
Exact Mass[M-H]⁻ HR-LC-MS (ESI-)m/z 219.1021 (± 5 ppm)Confirms molecular formula (C₁₃H₁₅O₃⁻).
p-Tolyl Methyl Shift ¹H NMR (CDCl₃)Singlet, ~2.35 ppm (3H)Confirms presence of intact p-tolyl group.
Methoxy Shift ¹H NMR (CDCl₃)Singlet, ~3.20 ppm (3H)Confirms presence of C3 ether linkage.
C=O Stretch FTIR (ATR)~1700 - 1720 cm⁻¹Confirms carboxylic acid carbonyl.
Diastereomer Res ( Rs​ ) RP-HPLC (Phenyl-Hexyl)≥ 1.5Validates method for cis/trans quantification.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information (PMC). Available at:[Link][5]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at:[Link][3]

  • Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimization of the Additive. Analytical Chemistry - ACS Publications. Available at:[Link][4]

  • Diastereomers and H-NMR (Rigidity and Puckering of Cyclobutanes). Chemistry Stack Exchange. Available at: [Link][2]

Sources

Method

1H and 13C NMR analysis of cyclobutane derivatives.

Application Note: High-Resolution 1 H and 13 C NMR Spectral Analysis of Cyclobutane Derivatives in Drug Discovery Introduction: The Cyclobutane Scaffold in Modern Therapeutics In contemporary medicinal chemistry, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1 H and 13 C NMR Spectral Analysis of Cyclobutane Derivatives in Drug Discovery

Introduction: The Cyclobutane Scaffold in Modern Therapeutics

In contemporary medicinal chemistry, the strategic replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a validated approach to overcoming developability hurdles such as poor solubility, off-target toxicity, and metabolic lability[1]. The cyclobutane ring has emerged as a premier bioisostere, effectively increasing the fraction of sp 3 -hybridized carbons ( Fsp3​ ) while maintaining critical vector geometries for pharmacophore presentation[2]. For instance, trifluoromethyl-cyclobutyl groups are now actively deployed as metabolically stable analogues of the tert-butyl group[3].

However, the integration of cyclobutanes into drug pipelines necessitates rigorous structural validation. Unlike unstrained aliphatic chains, cyclobutanes adopt a dynamic, puckered "butterfly" conformation to alleviate torsional strain. This unique geometry profoundly influences the local magnetic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy the definitive tool for assigning relative stereochemistry (cis/trans configurations) and conformational states[4].

This application note provides a comprehensive, self-validating framework for the 1 H and 13 C NMR analysis of cyclobutane derivatives, bridging theoretical causality with practical experimental protocols.

Fundamental NMR Properties of the Cyclobutane Ring

To interpret the spectra of substituted cyclobutanes, one must first understand the baseline magnetic properties dictated by the ring's inherent strain and puckering.

13 C NMR Chemical Shifts

The carbon atoms in an unsubstituted cyclobutane ring are highly equivalent, resonating at a distinct chemical shift of 22.4 ppm [5]. The C-C bonds in a four-membered ring possess higher p -character to accommodate the compressed internal bond angles (~90°), which conversely increases the s -character of the exocyclic C-H bonds[2]. When substituents are introduced, the α , β , and γ carbons experience predictable shifts, though γ -gauche shielding effects are often less pronounced than in cyclohexyl systems due to the restricted ring geometry.

1 H NMR Chemical Shifts and Coupling Constants

In unsubstituted cyclobutane, rapid ring inversion averages the axial and equatorial environments, yielding a single 1 H resonance at approximately 1.96 ppm [4].

The true complexity—and diagnostic power—of cyclobutane NMR lies in its spin-spin coupling constants ( J ). The puckered conformation dictates specific dihedral angles ( θ ) between vicinal protons, which govern the magnitude of 3J couplings via the Karplus relationship.

  • Vicinal Coupling ( 3J ): In a counterintuitive departure from acyclic systems, 3Jcis​ (8–10 Hz) is typically larger than 3Jtrans​ (2–9 Hz) in cyclobutanes[4]. This causality stems from the puckering: cis protons are nearly eclipsed ( θ≈0∘−20∘ ), maximizing orbital overlap, whereas trans protons sit at a dihedral angle of ≈120∘ , which falls near the minimum of the Karplus curve.

  • Long-Range Coupling ( 4J ): Cross-ring W-coupling is highly stereospecific. The 4Jeq−eq​ coupling can be as large as 5 Hz due to optimal orbital alignment, whereas 4Jax−ax​ is effectively 0 Hz[6].

Quantitative Data Summary

Table 1: Typical 1 H and 13 C Chemical Shifts for Cyclobutane Derivatives [4][5]

Position / Environment 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Notes
Unsubstituted ( CH2​ )1.9622.4Baseline reference
α -CH (Alkyl sub.)2.00 – 2.5030.0 – 45.0Mild deshielding
α -CH (Heteroatom, e.g., -OH, -NH 2​ )3.50 – 4.5060.0 – 75.0Strong deshielding
β -CH 2​ 1.50 – 2.2025.0 – 35.0Dependent on substituent electronegativity

Table 2: Characteristic 1 H- 1 H Coupling Constants ( J ) [4][6]

Coupling TypeNotationTypical Range (Hz)Geometric Causality
Geminal 2J -11.0 to -14.0Fixed by the H-C-H bond angle.
Vicinal (Cis) 3Jcis​ 8.0 – 10.0Dihedral angle ~0°-20° (near eclipsed due to puckering).
Vicinal (Trans) 3Jtrans​ 2.0 – 9.0Dihedral angle ~120° (near Karplus minimum).
Long-range (W-path) 4Jeq−eq​ ~ 5.0Optimal planar zig-zag "W" orbital overlap.

Conformational Dynamics & Logical Workflows

To ensure scientific integrity, stereochemical assignments cannot rely on 1D coupling constants alone, as electronegative substituents can perturb the Karplus curve. A self-validating system requires orthogonal confirmation using through-space Nuclear Overhauser Effect (NOE) interactions.

Puckering_Logic Pucker Cyclobutane Ring Puckering (Butterfly Conformation) DihedralCis Cis Protons Dihedral Angle ~0°-20° Pucker->DihedralCis DihedralTrans Trans Protons Dihedral Angle ~120° Pucker->DihedralTrans Karplus Karplus Equation Dependence on cos^2(θ) DihedralCis->Karplus DihedralTrans->Karplus JCis Large 3J_cis (8 - 10 Hz) Karplus->JCis High overlap JTrans Small 3J_trans (2 - 9 Hz) Karplus->JTrans Low overlap

Caption: Logical causality between cyclobutane puckering, dihedral angles, and observed vicinal coupling constants.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a robust, self-validating workflow for the unambiguous structural elucidation of substituted cyclobutanes.

Phase 1: Sample Preparation

Causality: High spectral resolution is critical because cyclobutyl proton signals often present as complex, overlapping multiplets (e.g., pseudo-axial and pseudo-equatorial fluctuations)[7].

  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ). Avoid viscous solvents that broaden lines.

  • Referencing: Ensure the presence of 0.03% v/v TMS (Tetramethylsilane) as an internal standard to calibrate the 0.0 ppm mark[5].

  • Filtration: Filter the sample through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Phase 2: 1D NMR Acquisition
  • 1 H NMR (Minimum 400 MHz, preferably 600 MHz): Acquire with a standard 30° pulse program (zg30). Use a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR & DEPT-135: Acquire standard 13 C spectra (zgpg30) with 512–1024 scans. Follow immediately with a DEPT-135 experiment to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase), which is critical for identifying the unsubstituted vertices of the cyclobutane ring.

Phase 3: 2D NMR Acquisition (The Self-Validating Matrix)

Causality: 1D spectra of cyclobutanes often suffer from second-order effects. 2D NMR disperses these signals and provides orthogonal through-bond and through-space connectivity.

  • COSY (Correlation Spectroscopy): Acquire to map the contiguous spin system around the 4-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to correlate 1 H signals to their directly attached 13 C atoms, resolving overlapping proton multiplets.

  • NOESY / ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Step: Set the mixing time ( τm​ ) to 300–500 ms . Small cyclobutane derivatives tumble rapidly in solution ( ωτc​≪1 ), meaning they are in the extreme narrowing limit. A longer mixing time allows the positive NOE cross-relaxation to build up sufficiently.

    • Interpretation: A strong NOE cross-peak (< 5 Å distance) between vicinal protons definitively confirms a cis relationship, validating the 3J coupling analysis[4].

NMR_Workflow Start 1. Sample Prep & 1D NMR (1H, 13C, DEPT-135) Analyze1D 2. Initial Shift Analysis Identify Cyclobutyl Protons Start->Analyze1D Coupling 3. Extract J-Couplings Assess 3J_cis vs 3J_trans Analyze1D->Coupling TwoD 4. 2D Correlation (COSY, HSQC) Coupling->TwoD NOESY 5. Through-Space Validation (NOESY/ROESY < 5 Å) TwoD->NOESY Confirm 6. Stereochemical Assignment (Cis/Trans Confirmed) NOESY->Confirm

Caption: Self-validating experimental workflow for the stereochemical elucidation of cyclobutanes.

Phase 4: Spectral Processing and Iterative Fitting
  • Apply a mild Gaussian window function (GB = 0.3, LB = -0.3) to the 1 H FID prior to Fourier transformation to enhance resolution and accurately extract J -couplings.

  • In highly substituted systems where the cis isomer fluctuates between two equivalent conformations (pseudo-axial/pseudo-equatorial) and the trans isomer is rigidly diequatorial[7], utilize iterative spin-simulation software (e.g., DAISY or Mnova Spin Simulation) to verify that the extracted J -values reproduce the experimental multiplet structures.

References

  • Doc Brown's Chemistry. 13C NMR spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Available at: [Link]

  • Ferrando, A. et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at:[Link]

  • Reiß, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (ACS Publications). Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid

Executive Summary The accurate quantification and purity assessment of complex pharmaceutical intermediates require robust, stability-indicating analytical methods. This application note details the de novo method develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of complex pharmaceutical intermediates require robust, stability-indicating analytical methods. This application note details the de novo method development and validation strategy for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid . By systematically profiling the analyte’s physicochemical properties—specifically its acidic moiety and lipophilic core—we have engineered a self-validating Reversed-Phase HPLC (RP-HPLC) protocol. This guide elucidates the mechanistic causality behind mobile phase selection, stationary phase chemistry, and gradient design, ensuring a highly reproducible method suitable for rigorous quality control environments.

Physicochemical Profiling & Method Rationale

To design an optimal chromatographic separation, the method must be tailored to the fundamental molecular characteristics of the analyte[1].

  • Structural Analysis: The molecule features a rigid cyclobutane ring substituted with a p-tolyl group (conferring significant hydrophobicity and a strong UV chromophore), a methoxy ether linkage, and a carboxylic acid functional group.

  • Acid/Base Properties (pKa): The carboxylic acid group has an estimated pKa of ~4.5. At a neutral physiological pH, this group ionizes (forming a carboxylate anion), which drastically reduces its hydrophobicity and leads to poor, irreproducible retention on standard reversed-phase columns.

  • Lipophilicity (LogP): In its unionized state, the bulky p-tolyl-cyclobutane core dominates the molecule's polarity, yielding an estimated LogP of ~3.0 to 3.5.

Causality in Experimental Design

To achieve sharp, symmetrical peaks, ion suppression is mandatory. We selected 0.1% Trifluoroacetic Acid (TFA) as the aqueous mobile phase modifier. TFA lowers the mobile phase pH to approximately 2.0, which is more than two full pH units below the analyte's pKa. This thermodynamic shift ensures that >99% of the 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid remains in its neutral, protonated state during the chromatographic run. Preventing ionization mitigates secondary electrostatic interactions between the analyte and residual silanols on the silica stationary phase, effectively eliminating peak tailing[2].

MethodWorkflow A 1. Physicochemical Profiling Identify pKa (~4.5) & LogP (~3.0) B 2. Stationary Phase Selection End-capped C18 for Hydrophobic Retention A->B C 3. Mobile Phase Optimization 0.1% TFA (pH 2.0) for Ion Suppression B->C D 4. Gradient & Eluent Design Acetonitrile gradient for Impurity Clearance C->D E 5. System Suitability & Validation Compliance with USP <621> D->E

Fig 1: Step-by-step logical workflow for RP-HPLC method development.

Mechanistic Insights: Retention & Peak Shape

The retention of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid on a C18 column is governed by the solvophobic theory of reversed-phase chromatography[2]. The partition coefficient of the analyte between the mobile phase and the stationary phase dictates its retention time.

We utilize Acetonitrile (ACN) rather than Methanol as the organic modifier (Mobile Phase B). ACN provides superior mass transfer kinetics due to its lower viscosity, resulting in lower system backpressure and sharper peaks. Furthermore, ACN has a lower UV cutoff (<190 nm), which provides a stable, noise-free baseline when detecting the p-tolyl benzenoid band at 220 nm.

Mechanism Analyte 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid p-Tolyl Group Unionized -COOH StationaryPhase C18 Stationary Phase Hydrophobic Alkyl Chains End-capped Silanols Analyte->StationaryPhase Hydrophobic Partitioning (π-π, VdW) MobilePhase Mobile Phase 0.1% TFA (pH 2.0) Acetonitrile MobilePhase->Analyte Ion Suppression (H+ shifts equilibrium) MobilePhase->StationaryPhase Elution Strength (Desorption)

Fig 2: Molecular interactions governing analyte retention and peak symmetry.

Optimized Analytical Protocol

This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample analysis, the method continuously verifies its own resolving power and precision, ensuring compliance with pharmacopeial standards[3].

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh carbon load for lipophilic retention; end-capping prevents silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0 to fully protonate the carboxylic acid.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Matches TFA concentration in Phase A to eliminate baseline drift during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Detection UV at 220 nmMaximizes sensitivity for the p-tolyl chromophore.
Gradient Program

A linear gradient is employed to elute the main active compound while ensuring that any highly lipophilic impurities (e.g., unreacted p-tolyl precursors) are thoroughly washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold for polar impurity elution
2.08020Isocratic hold
12.01090Linear ramp for main analyte elution
15.01090High organic wash to clear lipophilics
15.18020Return to initial conditions
20.08020Column re-equilibration
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of HPLC-grade Water (Phase A). Repeat for 1000 mL of HPLC-grade Acetonitrile (Phase B). Degas both solvents via ultrasonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Crucial: Do not use 100% organic solvent as the diluent, as injecting a strong solvent plug will cause peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid reference standard. Dissolve in 10.0 mL of diluent (Concentration: 1.0 mg/mL). Sonicate until fully dissolved. Dilute 1.0 mL of this stock to 10.0 mL with diluent for a working standard of 100 µg/mL.

  • System Suitability Test (SST): Inject the working standard in five replicates. Evaluate against the USP <621> criteria listed in Section 5.

  • Sample Analysis: Once SST passes, inject blank (diluent), followed by unknown samples. Bracket the run with a standard injection every 10 samples to verify system stability.

Method Validation & System Suitability

To guarantee trustworthiness, the method must be validated according to ICH Q2(R1) and USP <621> guidelines[3]. The following tables summarize the expected validation data parameters for this specific methodology.

Table 1: System Suitability Specifications (USP <621>)
ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0% (n=5)Verifies pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0% (n=5)Verifies autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful ion suppression and lack of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and proper mass transfer.
Table 2: Linearity and Accuracy Summary
Validation ParameterRange / ResultAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mL R2 ≥ 0.999
Limit of Quantitation (LOQ) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 10
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 concentration levels
Method Precision 0.8% RSD≤ 2.0% RSD for 6 independent preparations

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Journal of the American Chemical Society. URL:[Link]

  • Sentell, K. B., & Dorsey, J. G. (1989). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Analytical Chemistry. URL:[Link]

  • Agilent Technologies / United States Pharmacopeia (USP). Chromatography Method Modernization per USP <621> Revisions. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-p-Tolyl-Cyclobutane Derivatives

Welcome to the Application Science Support Center. Synthesizing four-membered carbocycles presents unique thermodynamic and kinetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Synthesizing four-membered carbocycles presents unique thermodynamic and kinetic hurdles. The formation of the cyclobutane ring is inherently difficult due to significant angle and torsional strain (1)[1].

The most robust and universally adopted synthetic route involves the double alkylation of p-tolylacetonitrile with 1,3-dibromopropane to form 1-(p-tolyl)cyclobutanecarbonitrile. This nitrile serves as the universal core precursor for downstream drug development derivatives (2)[2]. This guide provides validated protocols, parameter optimization data, and a troubleshooting Q&A to ensure high-yield, reproducible syntheses.

Core Workflow Visualization

G A p-Tolylacetonitrile + 1,3-Dibromopropane B Deprotonation (Base) NaH or KOH/TBAB A->B C Monoalkylation Intermediate (Open Chain) B->C SN2 Reaction D Intramolecular Cyclization (Ring Closure) C->D 2nd Deprotonation E 1-(p-Tolyl)cyclobutanecarbonitrile (Core Intermediate) D->E Intramolecular SN2 F Hydrolysis / Reduction (Derivatization) E->F G 1-p-Tolyl-cyclobutane Derivatives F->G

Reaction pathway for synthesizing 1-p-tolyl-cyclobutane derivatives via intramolecular cyclization.

Experimental Protocols: Synthesis of 1-(p-Tolyl)cyclobutanecarbonitrile

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system.

Method A: Sodium Hydride in DMF (High Yield, Small Scale)

This method relies on irreversible deprotonation to drive the kinetically challenging ring closure (2)[2].

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Argon), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMF (10 volumes). Cool the mixture to 0 °C using an ice bath.

  • Addition : Dissolve p-tolylacetonitrile (1.0 equiv) and 1,3-dibromopropane (1.05 equiv) in anhydrous DMF (5 volumes). Add this solution dropwise to the NaH suspension over 30–45 minutes to control the evolution of H₂ gas and mitigate the exothermic reaction.

  • Cyclization : Allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The complete disappearance of the mono-alkylated intermediate (identifiable by an M+H peak with a +1 bromine isotope pattern) confirms successful ring closure.

  • Quench & Extraction : Carefully quench the reaction by the dropwise addition of cold water at 0 °C. Extract the aqueous layer with Toluene or Ethyl Acetate (3x).

  • Purification : Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Method B: Phase Transfer Catalysis (Scalable, Safer)

For larger scale syntheses, thermal runaway is a severe risk. A Phase Transfer Catalysis (PTC) approach provides superior thermal control (3)[3].

  • Preparation : In a reaction vessel, combine p-tolylacetonitrile (1.0 equiv), 1,3-dibromopropane (1.1 equiv), and Tetrabutylammonium bromide (TBAB, 0.05 equiv) in Toluene.

  • Base Addition : Add powdered Potassium Hydroxide (KOH, 3.0 equiv) or a 50% w/w aqueous NaOH solution.

  • Heating : Heat the biphasic mixture to 80 °C under vigorous mechanical stirring for 8–12 hours.

  • Workup : Cool to room temperature, separate the organic layer, wash with water and brine, dry, and concentrate.

Optimization of Reaction Parameters

EntryBase System (Equivalents)SolventTemperature (°C)AdditiveYield (%)Kinetic & Safety Observations
1NaH (2.5)DMF0 to 25None85–90Rapid conversion; severe exotherm risk on scale-up.
2KOH (3.0)Toluene / H₂O80TBAB (0.05)78–82Biphasic system; excellent thermal control; requires vigorous stirring.
3NaOtBu (2.5)THF65 (Reflux)None45–50Sluggish second deprotonation; high mono-alkylated byproduct.
4K₂CO₃ (3.0)DMF90None<15Base insufficiently strong to drive the strained ring closure.

Troubleshooting Guide & FAQs

Q: Why am I observing a high percentage of the uncyclized mono-alkylated intermediate? A: The initial S_N2 alkylation is kinetically favorable, but the subsequent intramolecular ring closure requires overcoming significant ring strain (1)[1]. If the base is too weak (e.g., K₂CO₃) or the temperature is too low, the second deprotonation step stalls. Solution: Ensure you are using at least 2.2–2.5 equivalents of a strong base (NaH or KOH/TBAB) and allow sufficient reaction time at the appropriate temperature to drive the cyclization thermodynamically.

Q: How can I minimize the formation of intermolecular dialkylation byproducts? A: Intermolecular side reactions occur when the local concentration of the mono-alkylated intermediate is too high relative to the base, promoting reaction with another molecule of p-tolylacetonitrile instead of intramolecular cyclization. Solution: Utilize the principle of high dilution. Ensure a slow, dropwise addition of the nitrile/dibromide mixture to the base suspension, keeping the steady-state concentration of the uncyclized intermediate low.

Q: During scale-up with NaH in DMF, I experienced a severe exotherm. What is a safer alternative? A: The reaction of NaH in DMF can lead to thermal runaway, especially since the deprotonation generates H₂ gas and heat simultaneously (2)[2]. For scale-up (>100g), it is highly recommended to switch to a Phase Transfer Catalysis (PTC) system. Using powdered KOH or 50% aqueous NaOH with tetrabutylammonium bromide (TBAB) in a biphasic toluene/water mixture provides excellent yields while allowing superior thermal mass control (3)[3].

Q: My cyclobutane ring opens during the subsequent hydrolysis of the nitrile group. How do I prevent this? A: Cyclobutane rings are susceptible to ring-opening under harsh, prolonged acidic conditions due to the relief of angle and torsional strain. Solution: For the hydrolysis of 1-(p-tolyl)cyclobutanecarbonitrile to the corresponding carboxylic acid, utilize strongly alkaline conditions rather than acidic ones. Refluxing the nitrile with KOH in high-boiling solvents like diethylene glycol (150–190 °C) effectively hydrolyzes the nitrile without cleaving the cyclobutane ring (4)[4].

Q: Why is vigorous mechanical stirring critical for the PTC method (Method B)? A: In a biphasic system, the reaction occurs at the interface or within the organic phase via the transport of the hydroxide ion by the lipophilic TBAB catalyst. Inadequate stirring reduces the interfacial surface area, leading to a stalled reaction and accumulation of the mono-alkylated intermediate. Magnetic stirring is often insufficient for large-scale biphasic reactions; always use an overhead mechanical stirrer.

References

  • DOTTORATO DI RICERCA NEW METHODOLOGIES FOR THE SYNTHESIS OF HIGHLY FUNCTIONALIZED CARBOCYCLES AND HETEROCYCLES Source: UniCA IRIS URL:[Link]

  • PYRAZOLE DERIVATIVES AS MODULATORS OF CALCIUM RELEASE-ACTIVATED CALCIUM CHANNEL - European Patent Office - EP 3299361 A1 Source: Googleapis.com URL:[Link]

  • An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers Source: TÜBİTAK Academic Journals URL:[Link]

Sources

Optimization

Preventing the decomposition of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid during analysis.

Topic: Preventing the Decomposition of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid During Analysis Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing the Decomposition of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid During Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with functionally complex, strained-ring systems.

3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents unique analytical challenges. The molecule combines a highly strained cyclobutane ring, a thermally labile carboxylic acid, an electron-donating p-tolyl group, and a methoxy ether. Together, these features create multiple pathways for degradation during standard Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) workflows.

Below, we detail the causality behind these decomposition pathways and provide self-validating protocols to ensure scientific integrity during your analyses.

Quantitative Data & Stability Thresholds

To understand the instability of this molecule, we must first look at the thermodynamic and kinetic forces at play. The table below summarizes the critical quantitative parameters driving decomposition.

Thermodynamic / Kinetic ParameterValueCausality & Impact on Analysis
Cyclobutane Ring Strain ~26.3 kcal/molThe high angle and torsional strain drive thermal retro-[2+2] ring-opening (cycloreversion) during GC analysis [1].
Decarboxylation Onset >150°CThe p-tolyl group stabilizes the C1 position, lowering the activation energy for the loss of CO₂ in hot GC injector ports [2].
Carboxylic Acid pKa ~4.5Requires strict pH control (pH 3.0–3.5) in HPLC to ensure full protonation and prevent severe peak tailing.
Methoxy Group Stability Labile in strong acidSusceptible to acid-catalyzed elimination in unbuffered, highly acidic (pH < 2) LC mobile phases over time.
FAQ 1: Gas Chromatography (GC) Challenges

Q: Why am I seeing multiple unexpected peaks, poor recovery, and baseline noise when analyzing this compound via GC-FID or GC-MS?

A: You are observing thermal decomposition within the hot GC injector port. When 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid is subjected to temperatures exceeding 200°C (standard split/splitless injector conditions), it undergoes two primary degradation pathways:

  • Thermal Decarboxylation: The carboxylic acid group is cleaved as CO₂[2]. This process is heavily accelerated by the p-tolyl group at the C1 position, which acts as an electron-donating moiety that stabilizes the transient radical or ionic intermediate formed during CO₂ loss.

  • Retro-[2+2] Cycloreversion: The cyclobutane ring possesses approximately 26.3 kcal/mol of inherent ring strain[1]. Thermal energy easily overcomes the activation barrier for ring-opening, cleaving the molecule into p-methylstyrene and methyl vinyl ether [3].

To prevent this, you must bypass the thermal stress by either lowering the injection temperature (using Cold On-Column injection) or by derivatizing the carboxylic acid to increase its volatility and thermal stability.

G cluster_0 Pathway A: Decarboxylation cluster_1 Pathway B: Cycloreversion A 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid B Thermal Stress (>200°C in GC Injector) A->B C Loss of CO2 B->C Thermal Energy F Retro-[2+2] Cleavage B->F Strain Relief D p-Tolyl Stabilized Intermediate at C1 C->D E 3-Methoxy-1-p-tolyl- cyclobutane D->E G Relief of Ring Strain (~26.3 kcal/mol) F->G H p-Methylstyrene + Methyl Vinyl Ether G->H

Thermal degradation pathways of the cyclobutane derivative in a GC injector.

Protocol 1: GC-MS Analysis via TMS Derivatization

This self-validating protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. This prevents decarboxylation and lowers the boiling point, allowing for lower oven temperatures.

  • Sample Preparation: Aliquot 1.0 mg of the analyte into a dry 2 mL amber GC vial.

  • Solvation: Add 500 µL of anhydrous pyridine to completely dissolve the sample. Moisture must be strictly excluded to prevent TMS hydrolysis.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to drive the silylation to completion.

  • Injection: Cool the sample to room temperature. Inject 1 µL into the GC-MS using a split ratio of 1:20. Maintain the injector temperature at 220°C (the TMS derivative is stable at this temperature).

FAQ 2: Liquid Chromatography (HPLC) Challenges

Q: My HPLC peaks are tailing severely, and the main peak area decreases when the sample is left in the autosampler overnight. Is the column destroying my sample?

A: The column is likely not destroying your sample; rather, the mobile phase chemistry and ambient autosampler temperatures are causing degradation and poor chromatographic focusing [4].

Cyclobutanecarboxylic acids require a highly controlled pH environment [5]. If you are using an unbuffered, highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the methoxy group at the C3 position can become protonated. Over time in the autosampler, this can lead to acid-catalyzed elimination (loss of methanol) to relieve steric crowding, forming a cyclobutene derivative.

Furthermore, if the pH is too close to the pKa of the carboxylic acid (~4.5), the molecule exists in a state of partial ionization, leading to severe peak tailing and split peaks. The solution is to use a buffered mobile phase that locks the analyte in a single ionization state without being aggressively acidic.

G S1 Sample Prep (Dissolve in 50:50 Buffer:Organic) S2 Autosampler (Lock Temp at 4°C to stop kinetics) S1->S2 S3 Chromatography (pH 3.5 Buffered Mobile Phase) S2->S3 S4 Detection (UV 254nm or MS ESI-Negative) S3->S4

Optimized HPLC workflow to prevent acid-catalyzed elimination and peak tailing.

Protocol 2: RP-HPLC Analysis with pH-Controlled Buffering

This protocol ensures the carboxylic acid remains fully protonated for reversed-phase retention while preventing acid-catalyzed degradation of the methoxy group.

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Formate buffer in LC-MS grade water. Carefully adjust the pH to exactly 3.5 using dilute formic acid. Do not use TFA.

  • Mobile Phase B Preparation: Use 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Dissolve the standard/sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL. This prevents solvent-mismatch peak distortion at the column head.

  • Autosampler Control: Set the autosampler temperature strictly to 4°C. This kinetic suppression halts any slow hydrolysis or elimination reactions while waiting for injection.

  • Chromatographic Separation: Utilize a high-efficiency C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 30°C. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor via UV at 254 nm (targeting the p-tolyl chromophore) or via Mass Spectrometry in ESI-negative mode (targeting the deprotonated carboxylate [M-H]⁻).

References
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Master Organic Chemistry URL:[Link]

  • Cyclobutanecarboxylic acid Wikipedia URL:[Link]

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Compound of interest decomposes on column (HPLC) Chromatography Forum URL:[Link]

  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Strategies for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid

Welcome to the Advanced Process Chemistry Support Center. Scaling up sterically hindered, functionalized cyclobutane derivatives like 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents unique thermodynamic and kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. Scaling up sterically hindered, functionalized cyclobutane derivatives like 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the causality behind process deviations.

The synthesis relies on a two-step sequence: a Phase Transfer Catalysis (PTC)-mediated cycloalkylation of p-tolylacetonitrile with 1,3-dibromo-2-methoxypropane, followed by the harsh alkaline hydrolysis of the resulting sterically hindered quaternary nitrile.

SynthesisWorkflow SM p-Tolylacetonitrile + 1,3-Dibromo-2-methoxypropane PTC Phase Transfer Catalysis (PTC) KOH / TBAB / Toluene SM->PTC Exotherm Hazard: Delayed Exotherm Control: Dosing Rate & Temp PTC->Exotherm Nitrile Intermediate: 1-Cyano-3-methoxy-1-p-tolylcyclobutane PTC->Nitrile Exotherm->PTC Hydrolysis Alkaline Hydrolysis KOH / Ethylene Glycol / 150°C Nitrile->Hydrolysis Amide Impurity: Primary Amide Control: Extended Time/Temp Hydrolysis->Amide Product Final API Intermediate: 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid Hydrolysis->Product Amide->Hydrolysis

Mechanistic workflow and critical control points for cyclobutanecarboxylic acid scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: During the PTC cycloalkylation step, we are experiencing unpredictable, dangerous temperature spikes. How do we mitigate this? A: You are encountering a classic "delayed exotherm," a severe safety hazard inherent to the scale-up of arylacetonitrile alkylations under PTC conditions [1]. In a biphasic solid-liquid system, mass transfer limitations can delay the initiation of the reaction. If the reagents are batch-charged, the sudden ignition of the carbanion-dihalide reaction leads to thermal runaway. Solution: Transition from batch-charging to a controlled dosing strategy . Pre-heat the toluene, powdered KOH, and tetrabutylammonium bromide (TBAB) to 45°C to ensure immediate reaction initiation. Dose the mixture of p-tolylacetonitrile and 1,3-dibromo-2-methoxypropane continuously over 2–3 hours, matching the dosing rate to the reactor's cooling capacity.

Q2: Our HPLC profile shows a 15-20% accumulation of a mono-alkylated, uncyclized impurity. Why is the ring failing to close? A: The cycloalkylation occurs in two distinct deprotonation steps. The intramolecular ring closure (second step) is kinetically slower than the initial intermolecular alkylation. If the base strength is insufficient, the intermediate mono-alkylated carbanion is not generated fast enough to outcompete side reactions. Standard 50% aqueous NaOH is often too weak for sterically hindered substrates [2]. Solution: Switch the base to powdered solid KOH or 60-75% aqueous KOH. The reduced water activity in the organic phase forces the carbanion equilibrium to the right, drastically accelerating the cyclization step and reducing the mono-alkylated intermediate to <1% [2].

Q3: The nitrile hydrolysis is stalling. We boil the intermediate in 20% aqueous NaOH for 48 hours, but the reaction stops at the primary amide stage. Why? A: The nitrile group is attached to a quaternary carbon. The immense steric hindrance from the cyclobutane ring and the bulky p-tolyl group prevents the tetrahedral intermediate from forming at standard aqueous reflux temperatures (~100°C). Solution: You must overcome the high activation energy barrier by increasing the reaction temperature to 150°C–160°C . This requires replacing water with a high-boiling solvent like ethylene glycol . Furthermore, implementing a nitrogen sweep will continuously remove the generated ammonia gas, driving the equilibrium toward the carboxylate salt via Le Chatelier’s principle.

Q4: How do we control the cis/trans isomerism of the 3-methoxy group relative to the carboxylic acid? A: The PTC cycloalkylation inherently yields a thermodynamic mixture of cis and trans isomers. Attempting separation at the nitrile stage is highly inefficient due to the oily nature of the intermediate. Solution: Carry the isomeric mixture through to the final carboxylic acid. Separation is highly effective via selective salt crystallization . Reacting the crude acid mixture with dicyclohexylamine (DCHA) in a non-polar solvent (e.g., heptane/MTBE) typically forces the precipitation of the thermodynamically favored cis-isomer salt, which can then be cracked with dilute HCl to yield the pure isomer.

Part 2: Standardized Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the operational parameters and the chemical outcome.

Protocol A: PTC-Mediated Cycloalkylation

Objective: Synthesize 1-cyano-3-methoxy-1-p-tolylcyclobutane with <1% mono-alkylated impurity.

  • Reactor Preparation: Charge a jacketed reactor with Toluene (5 volumes), powdered Potassium Hydroxide (3.0 equivalents), and Tetrabutylammonium Bromide (TBAB, 0.05 equivalents).

  • Initiation: Heat the suspension to an internal temperature of 50°C under vigorous agitation (minimum 250 RPM to ensure optimal interfacial surface area for the PTC).

  • Controlled Dosing: Prepare a homogenous solution of p-Tolylacetonitrile (1.0 eq) and 1,3-dibromo-2-methoxypropane (1.1 eq) in Toluene (2 volumes). Dose this solution into the reactor over 3 hours. Validation Check: The internal temperature must be maintained between 50°C–60°C via jacket cooling. A steady heat evolution confirms active consumption of the reagents.

  • Maturation: Post-dosing, maintain agitation at 60°C for 2 hours.

  • Quench & Phase Separation: Cool to 25°C. Slowly charge purified water (5 volumes) to dissolve the inorganic salts. Separate the phases. Wash the organic layer with 1N HCl (2 volumes) followed by brine.

  • Concentration: Distill the toluene under reduced pressure to yield the intermediate nitrile as a viscous amber oil. Proceed to Protocol B without further purification.

Protocol B: High-Temperature Alkaline Hydrolysis

Objective: Convert the sterically hindered nitrile to the carboxylic acid without stalling at the amide.

  • Solvent Exchange: Charge the crude nitrile intermediate (1.0 eq) into a reactor equipped with a distillation condenser. Add Ethylene Glycol (4 volumes) and Potassium Hydroxide flakes (4.0 eq).

  • Thermal Activation: Heat the mixture to an internal temperature of 150°C.

  • Equilibrium Driving: Initiate a gentle subsurface Nitrogen sweep. Validation Check: Monitor the vent line with damp pH paper; a strong alkaline response confirms the evolution of ammonia gas, indicating the amide is successfully converting to the carboxylate.

  • IPC Monitoring: After 18 hours, sample the mixture. Analyze via HPLC. The reaction is deemed complete when the primary amide intermediate is <0.5% AUC.

  • Workup & Neutral Extraction: Cool the reactor to 50°C. Dilute with water (10 volumes). Wash the highly alkaline aqueous layer twice with Methyl tert-butyl ether (MTBE, 3 volumes each) to extract unreacted neutrals and ether-cleaved byproducts. Discard the MTBE layers.

  • Acidification & Isolation: Cool the aqueous layer to 10°C. Slowly dose concentrated HCl until the pH reaches 2.0. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between the chosen base/catalyst system and the resulting reaction efficiency during the cycloalkylation step. Utilizing solid KOH with TBAB drastically reduces the accumulation of the hazardous mono-alkylated intermediate [3].

Base SystemPhase Transfer Catalyst (PTC)Dosing StrategyMax Exotherm Temp (°C)Mono-alkylated Impurity (%)Isolated Yield (%)
50% aq. NaOHTEBAC (0.05 eq)Batch Charge>95°C (Runaway)18.4%42%
50% aq. NaOHTBAB (0.05 eq)3-Hour Dose62°C12.1%58%
Solid KOHTEBAC (0.05 eq)3-Hour Dose58°C4.5%76%
Solid KOH TBAB (0.05 eq) 3-Hour Dose 55°C < 0.5% 89%

Table 1: Impact of base strength and lipophilicity of the PTC on the cycloalkylation of p-tolylacetonitrile.

Part 4: References

  • European Patent Office. (1998). Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives (Patent No. EP0863868B1). Retrieved from

  • Mąkosza, M., et al. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Science24. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science. Retrieved from[Link]

Optimization

Technical Support Center: Common Challenges in the Purification of Carboxylic Acid Compounds

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of carboxylic acid compounds. Carboxylic acids, while fundamental building blocks in organic synthesis, possess unique chemical properties that can complicate their isolation. Their acidity (pKa), polarity, and ability to form strong hydrogen bonds necessitate carefully considered purification strategies. This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification workflows.

Part 1: Purification Strategy Selection

The first and most critical step is selecting the appropriate purification technique. This decision depends on the physical state of your compound, its thermal stability, and the nature of the impurities.

Decision-Making Workflow

The following workflow provides a general framework for selecting a primary purification method.

G start Crude Product (Carboxylic Acid + Impurities) is_solid Is the Acid a Solid at Room Temp? start->is_solid is_liquid Is the Acid a Liquid at Room Temp? is_solid->is_liquid No cryst Primary Method: Recrystallization is_solid->cryst Yes impurities_q What are the primary impurities? is_liquid->impurities_q distill Primary Method: Distillation impurities_q->distill Volatile / Different B.P. extraction Primary Method: Acid-Base Extraction impurities_q->extraction Neutral / Basic chrom Primary Method: Column Chromatography impurities_q->chrom Similar Polarity cryst->chrom If impurities co-crystallize extraction->chrom For separating from other acidic compounds G cluster_org Organic Phase (e.g., Ether) cluster_aq Aqueous Phase RCOOH_org R-COOH (Neutral, Soluble) RCOO_aq R-COO⁻ Na⁺ (Ionic, Soluble) RCOOH_org->RCOO_aq Add Aqueous Base (pH >> pKa) RCOOH_aq R-COOH (Neutral, Insoluble/Precipitates) RCOO_aq->RCOOH_aq Add Strong Acid (pH << pKa)

Caption: pH control dictates the partitioning of a carboxylic acid.

Section 2.2: Crystallization

Crystallization is the most common method for purifying solid carboxylic acids. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: My carboxylic acid "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a compound comes out of solution above its melting point or when the solution is too supersaturated. [1]This is common with lower-melting point solids or when cooling is too rapid. The key is to ensure the solution is saturated at a temperature below the compound's melting point. Try re-heating the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. [1] Q2: I'm getting a very low yield of crystals. How can I improve it?

A2: Low yield can result from several factors:

  • Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Incomplete Crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough.

  • Premature Crystallization: The product crystallized on the filter paper during hot filtration. [2]To improve yield, ensure you are using an appropriate solvent, cool the solution in an ice bath after it reaches room temperature, and preheat your funnel during hot filtration. [2][3]

Troubleshooting Guide: Crystallization
Problem Root Cause(s) Troubleshooting & Optimization
Compound Fails to Crystallize 1. Solution is not supersaturated: Too much solvent was used. 2. Inhibition by Impurities: Soluble impurities can interfere with crystal lattice formation. [1] 3. High Viscosity: A very viscous solution can hinder molecular movement required for nucleation.1. Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. [1]Add a "seed" crystal from a previous batch if available. [1] 2. Reduce Solvent: Carefully evaporate some of the solvent and attempt to cool again. 3. Further Purification: If impurities are the issue, consider a preliminary purification step like acid-base extraction or chromatography.
Colored Impurities in Crystals Colored impurities have been trapped within the crystal lattice during formation.Action: The colored material is likely a persistent impurity. Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step.
Poor Crystal Quality (Needles, Plates) The crystal habit (shape) is highly dependent on the solvent and the presence of impurities. While not always indicative of impurity, some morphologies (like fine needles) can trap solvent and make filtration difficult.Action: Experiment with different crystallization solvents or solvent systems (e.g., ethanol/water, toluene/heptane). Slower cooling rates generally promote the growth of larger, more well-defined crystals. [1]
Section 2.3: Column Chromatography

Silica gel chromatography of carboxylic acids is notoriously challenging due to the acidic nature of both the compound and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why is my carboxylic acid streaking or tailing badly on my TLC plate and column?

A1: This is the most common problem. The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can deprotonate the carboxylic acid. This creates an equilibrium between the neutral, less polar protonated form (R-COOH) and the charged, highly polar deprotonated form (R-COO⁻). [2]The deprotonated form interacts very strongly with the silica, leading to slow, uneven movement and resulting in significant tailing or streaking. [4] Q2: How do I fix the streaking problem?

A2: The solution is to suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). [2]By increasing the acidity of the mobile phase, Le Châtelier's principle dictates that the equilibrium will shift to favor the protonated, neutral R-COOH form, which will elute cleanly as a single species. [5]

Troubleshooting Guide: Column Chromatography
Problem Root Cause(s) Troubleshooting & Optimization
Irreversible Binding to Column The carboxylic acid is highly polar and is binding too strongly to the silica gel, even with polar eluents. This is common for di- or tri-carboxylic acids.1. Increase Eluent Acidity: Increase the percentage of acetic/formic acid in the mobile phase (up to 2-5%). 2. Use a More Polar Solvent: Add methanol to your eluent system (e.g., 5-10% methanol in dichloromethane). 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.
Co-elution with a Neutral Impurity The chosen solvent system does not provide adequate separation between the carboxylic acid and a neutral impurity of similar polarity.Action: Optimize the solvent system using TLC before running the column. [6]If your acid is sufficiently nonpolar, you may be able to elute the neutral impurity with a non-polar solvent (e.g., hexanes/ethyl acetate) before increasing the polarity (and adding acetic acid) to elute your desired carboxylic acid.
Section 2.4: Thermal Instability & Decarboxylation

Purification methods that involve heat, such as distillation or recrystallization from high-boiling solvents, can pose a risk of thermal degradation. [7] Q: My compound is decomposing upon heating. What is happening?

A: A common thermal degradation pathway for certain carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂). This reaction is particularly facile for β-keto acids and malonic acids, which can undergo decarboxylation upon gentle heating. [8]Other structurally strained or activated carboxylic acids can also be susceptible. [9][10] Troubleshooting Thermal Instability:

  • Avoid High Temperatures: If you suspect thermal instability, avoid high-heat techniques. Do not use distillation. For recrystallization, choose a lower-boiling solvent.

  • Vacuum Distillation: If distillation is necessary for a liquid acid, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. [11]* Alternative Methods: Consider non-thermal purification methods like chromatography or progressive freeze purification, which relies on controlled cooling to separate components by their freezing points. [7]

References
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • LibreTexts. (2023). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Echemi. (2022, October 14). How is carboxylic acid soluble in water and its properties.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Benchchem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid's Contribution to Water Purification Technologies.
  • ACS Publications. (2026, January 10). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Altiras. (2026, March 25). How Progressive Freeze Purification Works for Carboxylic Acids.
  • Benchchem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
  • University of Colorado Boulder. Acid-Base Extraction.
  • Benchchem. (2025). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • BCCampus. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? : r/chemistry.
  • chemrevise. 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf.
  • Journal of the American Chemical Society. (1951). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Journal of the American Chemical Society. (2009, July 31). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthesis routes for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

1-Aryl-3-substituted cyclobutanes are privileged scaffolds in modern medicinal chemistry. They offer conformational restriction and enhanced sp3 character, which frequently translates to improved pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Aryl-3-substituted cyclobutanes are privileged scaffolds in modern medicinal chemistry. They offer conformational restriction and enhanced sp3 character, which frequently translates to improved pharmacokinetic profiles and target residence times compared to planar aromatic analogs. The synthesis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents a classic topological challenge: constructing a highly strained four-membered ring while strictly controlling the relative stereochemistry (cis/trans) of the C1 and C3 substituents.

This guide objectively compares two distinct synthetic architectures for this target, dissecting the mechanistic causality behind their performance, yield, and stereocontrol.

Mechanistic Rationale & Route Design

The construction of the 1-arylcyclobutane core traditionally relies on the double alkylation of an arylacetonitrile[1]. However, the choice of the 1,3-dielectrophile dictates the viability of the entire synthetic campaign.

Route A: Direct Alkylation (The Convergent Approach)

Route A attempts a direct double alkylation of p-tolylacetonitrile using 1,3-dibromo-2-methoxypropane. While theoretically step-efficient, this route suffers from severe yield attrition and poor scalability.

  • The Causality of Failure : The strongly basic conditions (e.g., NaH or LiHMDS) required to deprotonate the nitrile inadvertently trigger a competing E2 dehydrohalogenation. The C2 proton of 1,3-dibromo-2-methoxypropane is rendered relatively acidic by the adjacent electronegative methoxy group. Consequently, base-catalyzed elimination outcompetes the desired SN​2 cyclization, generating acyclic allyl bromides. Furthermore, this convergent cyclization offers zero thermodynamic or kinetic stereocontrol, resulting in an intractable 1:1 mixture of cis/trans isomers.

Route B: The Ketal-Oxo Strategy (The Stepwise & Stereocontrolled Approach)

Route B circumvents the elimination liability by utilizing 2,2-dimethoxy-1,3-dibromopropane[2].

  • Elimination Blockade : Because this specific electrophile lacks α -protons at the C2 position, E2 elimination is mechanistically impossible[3]. This ensures a near-quantitative cyclization to the ketal intermediate.

  • Stereochemical Control : Following acetal deprotection, the resulting 3-oxo-1-(p-tolyl)cyclobutanecarbonitrile undergoes a highly stereoselective reduction. Computational and experimental data dictate that hydride delivery to the puckered cyclobutanone ring occurs preferentially from the anti-face (axial-like approach) to avoid steric clash with the bulky, pseudo-equatorial p-tolyl group[4]. This Felkin-Anh-type trajectory yields the cis-alcohol in >90% diastereomeric excess (dr)[5]. Subsequent methylation and hydrolysis preserve this stereocenter with absolute fidelity.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating critical In-Process Controls (IPCs).

Route A: Direct Alkylation (For Comparison Only)
  • Alkylation : To a suspension of NaH (2.5 eq) in anhydrous THF at 0 °C, add p-tolylacetonitrile (1.0 eq). Stir for 30 min. Dropwise add 1,3-dibromo-2-methoxypropane (1.2 eq). Reflux for 12 h.

    • IPC: Monitor by GC-MS. The reaction typically stalls at ~40% conversion due to the consumption of base by the E2 elimination byproduct (identified by m/z for 2-bromo-3-methoxyprop-1-ene).

  • Hydrolysis : Isolate the crude nitrile via silica plug, then reflux in ethylene glycol/KOH (5.0 eq) at 150 °C for 24 h. Acidify to pH 2 to precipitate the product.

Route B: The Ketal-Oxo Strategy (Recommended Standard)
  • Cyclization : Dissolve p-tolylacetonitrile (1.0 eq) and 2,2-dimethoxy-1,3-dibromopropane (1.1 eq) in anhydrous DMF. Add NaH (2.5 eq) portion-wise at 0 °C. Heat to 60 °C for 4 h[3].

    • IPC: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the nitrile. Quench with water and extract with MTBE.

  • Acetal Deprotection : Treat the crude ketal with 2M HCl in THF (1:1 v/v) at 50 °C for 6 h.

    • IPC: IR spectroscopy of the organic layer must show a strong, sharp carbonyl stretch at ~1785 cm⁻¹ (characteristic of strained cyclobutanones).

  • Stereoselective Reduction : Cool a methanolic solution of the cyclobutanone to -10 °C. Add NaBH4​ (1.1 eq) in small portions[6]. Stir for 1 h.

    • Validation: Analyze the crude alcohol via ¹H-NMR. The cis-isomer is confirmed by NOESY correlations between the C3 methine proton and the ortho-protons of the p-tolyl ring.

  • Methylation : Deprotonate the cis-alcohol with NaH (1.5 eq) in THF at 0 °C. Add Methyl Iodide (2.0 eq) and stir for 2 h.

  • Hydrolysis : Reflux the resulting nitrile in ethylene glycol/KOH (5.0 eq) at 150 °C for 24 h. Cool, acidify with 6M HCl to pH 2, and filter the precipitated cis-3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes when executed at a 100-gram scale.

MetricRoute A (Direct Alkylation)Route B (Ketal-Oxo Strategy)Analytical Validation Method
Overall Yield 18 - 22%68 - 74%Isolated mass after crystallization
Diastereomeric Ratio (cis:trans) 55:45 (Near racemic)> 95:5 (Highly cis-selective)¹H-NMR (Integration of C3 methine)
Scalability Poor (Exothermic E2 runaway)Excellent (Robust, predictable)Reaction calorimetry (RC1)
E-Factor (Waste/Product) > 150~ 45Mass balance calculation
Purity Profile Requires preparative HPLC>99% via simple recrystallizationUPLC-UV (254 nm)

Visualizing the Synthetic Workflows

G SM p-Tolylacetonitrile RA_Reag 1,3-Dibromo-2-methoxypropane + NaH (Elimination Risk) SM->RA_Reag RB_Reag 2,2-Dimethoxy-1,3-dibromopropane + NaH (No E2 possible) SM->RB_Reag RA_Int 3-Methoxy-1-(p-tolyl) cyclobutanecarbonitrile (Low Yield, Mixed dr) RA_Reag->RA_Int Hydrolysis KOH, Ethylene Glycol, Δ (Nitrile Hydrolysis) RA_Int->Hydrolysis RB_Int1 3,3-Dimethoxy-1-(p-tolyl) cyclobutanecarbonitrile RB_Reag->RB_Int1 RB_Deprot HCl, H2O / THF (Acetal Hydrolysis) RB_Int1->RB_Deprot RB_Int2 3-Oxo-1-(p-tolyl) cyclobutanecarbonitrile RB_Deprot->RB_Int2 RB_Red NaBH4, MeOH (Stereoselective Reduction) RB_Int2->RB_Red RB_Int3 cis-3-Hydroxy-1-(p-tolyl) cyclobutanecarbonitrile RB_Red->RB_Int3 RB_Meth MeI, NaH, THF (Methylation) RB_Int3->RB_Meth RB_Meth->RA_Int Product 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid Hydrolysis->Product

Figure 1: Comparative workflow of Route A (Convergent) vs. Route B (Stepwise Ketal-Oxo Strategy).

Stereo Ketone 3-Oxo-1-(p-tolyl)cyclobutanecarbonitrile (Puckered Conformation) Hydride_Ax Syn-Facial Hydride Attack (Sterically Hindered by p-Tolyl) Ketone->Hydride_Ax Hydride_Eq Anti-Facial Hydride Attack (Less Hindered Face) Ketone->Hydride_Eq Trans_Alc trans-3-Hydroxy Isomer (Minor Product, <10%) Hydride_Ax->Trans_Alc Cis_Alc cis-3-Hydroxy Isomer (Major Product, >90%) Hydride_Eq->Cis_Alc

Figure 2: Stereochemical rationale for the highly selective reduction of the cyclobutanone intermediate.

References

  • Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN105037130A).
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory (J. Org. Chem. 2020, 85, 12, 7803–7816). Provides the computational and experimental grounding for the >90% cis-selectivity observed during the NaBH4​ reduction step.[Link]

  • 1-Phenylcyclobutanecarbonitrile (Organic Syntheses, Coll. Vol. 4, p. 288, 1963). The classical protocol establishing the baseline parameters for the dialkylation of arylacetonitriles.[Link]

Sources

Comparative

Spectroscopic data comparison between different cyclobutane-based molecules.

Spectroscopic Profiling of Cyclobutane Derivatives: A Comparative Guide to NMR and IR Signatures As researchers and drug development professionals increasingly explore strained ring systems for novel pharmacophores and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of Cyclobutane Derivatives: A Comparative Guide to NMR and IR Signatures

As researchers and drug development professionals increasingly explore strained ring systems for novel pharmacophores and rigid scaffolds, the accurate structural characterization of cyclobutane derivatives has become paramount. This guide provides an in-depth, objective comparison of the spectroscopic properties of three foundational four-membered ring systems: Cyclobutane , Cyclobutanone , and Cyclobutanol .

By understanding the causality behind their unique Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, scientists can confidently validate synthetic intermediates and troubleshoot complex structural assignments.

Mechanistic Insights: The Causality Behind Spectroscopic Shifts

The spectroscopic behavior of cyclobutane derivatives is dictated by the severe geometric constraints of the four-membered ring. To alleviate torsional strain, the cyclobutane ring does not exist as a planar square; instead, it rapidly equilibrates between two puckered "butterfly" conformations[1].

The internal C-C-C bond angles are compressed to approximately 88–90°, deviating significantly from the ideal 109.5° tetrahedral angle. This compression forces the internal C-C bonds to adopt higher p-character. Consequently, the exocyclic bonds (such as C-H, C=O, or C-OH) must acquire proportionally higher s-character to maintain orbital hybridization parity.

This shift in hybridization is the primary causal factor for the distinct spectroscopic signatures observed in these molecules:

  • IR Causality (Cyclobutanone): The increased s-character in the exocyclic C=O bond of cyclobutanone shortens and strengthens the bond, thereby increasing its vibrational force constant. This manifests in the IR spectrum as a carbonyl stretching frequency of ~1770–1780 cm⁻¹, which is significantly higher than the ~1715 cm⁻¹ observed in unstrained cyclohexanones[2].

  • NMR Causality (Cyclobutane): In unsubstituted cyclobutane, rapid ring inversion at room temperature averages the axial and equatorial proton environments. This dynamic symmetry yields a single highly shielded ¹H resonance at ~1.96 ppm and a single ¹³C resonance at 22.4 ppm[3].

  • Deshielding Effects (Cyclobutanol & Cyclobutanone): Introducing an electronegative heteroatom breaks this symmetry. In cyclobutanol, the highly electronegative oxygen pulls electron density away from the α-carbon, shifting the ¹³C resonance downfield to ~62.5 ppm[4]. In cyclobutanone, the combination of ring strain and the highly polarized carbonyl group pushes the ¹³C C=O resonance to an extreme downfield position of ~208 ppm[5].

Quantitative Spectroscopic Data Comparison

The following table synthesizes the benchmark ¹H NMR, ¹³C NMR, and IR data for the core cyclobutane derivatives.

Molecule¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (ν, cm⁻¹)
Cyclobutane 1.96 (s, 8H)22.4 (C1-C4)2900–2980 (C-H stretch)
Cyclobutanone 3.00-3.15 (m, 4H, α-CH₂), 2.00-2.15 (m, 2H, β-CH₂)208.0 (C=O), 45.0 (α-C), 13.5 (β-C)1770–1780 (C=O stretch)
Cyclobutanol 4.23 (m, 1H, CH-OH), 2.46-1.50 (m, 6H, CH₂)62.5 (CH-OH), 34.0 (α-C), 12.5 (β-C)3300–3400 (O-H stretch)
(Note: Values are representative averages for unsubstituted core rings acquired in CDCl₃ at 298 K[1],[6].)

Experimental Protocols: High-Resolution Data Acquisition

To ensure absolute trustworthiness in structural elucidation, spectroscopic acquisition must operate as a self-validating system. The following protocols integrate internal quality-control checkpoints.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the cyclobutane derivative in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration (Validation Step): Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnetic field until the TMS ¹H signal at 0.00 ppm exhibits a line width at half-height (FWHM) of <0.5 Hz. Causality: High magnetic field homogeneity is critical for resolving the complex multiplet splitting (geminal and vicinal J-couplings) caused by the puckered cyclobutane ring[1].

  • Acquisition Parameters:

    • ¹H NMR: Acquire using a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) with a minimum of 512 scans. Crucial: Set the spectral width (SW) to at least 250 ppm to ensure the highly deshielded cyclobutanone carbonyl carbon (~208 ppm) is not folded or truncated[5].

Protocol B: ATR-FTIR Spectroscopy
  • Background Validation (Validation Step): Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal. Verify that atmospheric H₂O (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are properly compensated. A flat baseline ensures that the broad cyclobutanol O-H stretch (~3300 cm⁻¹) is not obscured by water vapor artifacts.

  • Sample Application: Apply 1–2 μL of liquid sample or 2–5 mg of solid sample directly onto the ATR crystal. Ensure intimate contact using the pressure anvil to maximize the evanescent wave penetration.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Spectroscopic Validation Workflow

The logical relationship between sample preparation, data acquisition, and structural confirmation is mapped below.

G cluster_NMR NMR Workflow cluster_IR IR Workflow Sample Sample Preparation (High Purity >99%) NMR_Acq 1H & 13C NMR Acquisition (CDCl3, TMS Ref) Sample->NMR_Acq IR_Acq ATR-FTIR Acquisition (Background Subtraction) Sample->IR_Acq NMR_Proc Phase & Baseline Correction (Fourier Transform) NMR_Acq->NMR_Proc Validation Cross-Validation (Conformational Assignment) NMR_Proc->Validation IR_Proc Atmospheric Compensation (H2O/CO2 Removal) IR_Acq->IR_Proc IR_Proc->Validation Output Structural Confirmation Validation->Output

Figure 1: Self-validating spectroscopic workflow for cyclobutane derivatives.

Sources

Validation

Comparative docking studies of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid with known protein targets.

As a Senior Application Scientist, evaluating a novel chemotype requires moving beyond basic computational screening to establish a hypothesis-driven understanding of molecular causality. The compound 3-Methoxy-1-p-tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel chemotype requires moving beyond basic computational screening to establish a hypothesis-driven understanding of molecular causality. The compound 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents a highly specific and rigid pharmacophore. Its structural topology—a conformationally restricted cyclobutane core decorated with a lipophilic p-tolyl group, a hydrogen-bonding methoxy substituent, and an acidic carboxylic headgroup—strongly mimics the spatial requirements of two distinct therapeutic targets: the arachidonic acid binding channel of Cyclooxygenase-2 (COX-2) and the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).

This guide provides an objective, comparative in silico evaluation of this molecule against established clinical standards, detailing the self-validating experimental protocols required to ensure high-fidelity docking results.

Mechanistic Rationale: Why These Targets?

The predictive power of molecular docking relies heavily on understanding the entropic and enthalpic drivers of the ligand-receptor complex.

  • Conformational Restriction (Entropy): The cyclobutane ring restricts the rotational degrees of freedom of the molecule. By locking the p-tolyl group and the carboxylic acid into a specific spatial orientation, the molecule loses less conformational entropy ( ΔS ) upon binding compared to linear analogs. If this rigid geometry perfectly complements the target's active site, the overall Gibbs free energy of binding ( ΔG ) will be highly favorable.

  • Target 1: COX-2 (Inflammation): The active site of COX-2 is a highly hydrophobic channel featuring a characteristic side pocket bordered by Val523, which replaces Ile523 found in COX-1, providing a basis for selectivity[1]. The carboxylic acid of our ligand is hypothesized to interact with Arg120 and Tyr355 at the channel entrance, while the p-tolyl group projects into the hydrophobic apex[2].

  • Target 2: PPAR-γ (Metabolic Regulation): The PPAR-γ LBD is a large, Y-shaped cavity. Agonists typically feature an acidic headgroup that forms a critical hydrogen bond network with His323, His449, and Tyr473 on the Activation Function-2 (AF-2) surface (Helix 12)[3]. The 3-methoxy group of our compound is positioned to provide auxiliary dipole interactions within the lipophilic arm of the receptor[4].

Pathway Ligand 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid COX2 COX-2 Enzyme (PDB: 1CX2) Ligand->COX2 Competitive Inhibition PPAR PPAR-γ Receptor (PDB: 7AWC) Ligand->PPAR Agonism PGE2 Prostaglandin E2 Synthesis Inhibition COX2->PGE2 Blocks Adipo Adipogenesis & Insulin Sensitization PPAR->Adipo Activates

Fig 1: Putative dual-pathway modulation by the cyclobutanecarboxylic acid derivative.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be self-validating. A docking score is meaningless if the algorithm cannot accurately reproduce the binding pose of a known, co-crystallized ligand.

Step-by-Step Methodology
  • Ligand Preparation & Ionization:

    • Action: Generate the 3D structure of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid. Minimize energy using the OPLS4 force field.

    • Causality: Minimization resolves steric clashes. Crucially, the ionization state must be set to pH 7.4. The carboxylic acid will exist as a deprotonated carboxylate anion, which is the actual bioactive species required for strong electrostatic interactions with basic residues in the target pockets.

  • Protein Preparation:

    • Action: Retrieve COX-2 (PDB ID: 1CX2)[1] and PPAR-γ (PDB ID: 7AWC)[3] from the Protein Data Bank. Strip non-essential water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Retaining structural waters that bridge the ligand and protein is critical, but bulk solvent must be removed to allow the scoring function to calculate direct ligand-receptor binding energies accurately.

  • Grid Generation (Orthosteric Site Definition):

    • Action: Define a 20×20×20 Å grid box centered on the native co-crystallized ligands (SC-558 for COX-2; Rosiglitazone for PPAR-γ).

    • Causality: Restricting the search space to the validated orthosteric active site prevents the algorithm from identifying false-positive allosteric binding poses that have no biological relevance.

  • System Validation (The Control Step):

    • Action: Re-dock the native ligands (SC-558 and Rosiglitazone) back into their respective prepared proteins.

    • Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original X-ray crystal structure is ≤ 2.0 Å. This proves the algorithm and grid parameters can accurately predict real-world binding geometries.

  • Execution & Analysis:

    • Action: Dock the target compound using AutoDock Vina. Extract the lowest energy pose ( ΔG ) and map 2D ligand-receptor interactions.

Workflow LPrep Ligand Preparation (Energy Minimization & Ionization) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Protonation & Water Removal) Grid Grid Box Generation (Orthosteric Site Definition) PPrep->Grid Valid Protocol Validation (Native Ligand RMSD ≤ 2.0 Å) Grid->Valid Valid->Dock Analysis Pose & Interaction Analysis (ΔG & H-Bond Profiling) Dock->Analysis

Fig 2: Self-validating computational docking workflow for target evaluation.

Comparative Data Analysis

Target 1: COX-2 (PDB ID: 1CX2)

The binding profile of our target compound was benchmarked against Celecoxib (a highly selective COX-2 inhibitor) and Ibuprofen (a non-selective NSAID)[1].

LigandBinding Affinity ( ΔG , kcal/mol)Key H-Bond InteractionsHydrophobic ContactsSelectivity Profile
Celecoxib (Standard) -11.2Arg120, Tyr355, Gln192Val523, Leu352, Trp387Highly COX-2 Selective
Ibuprofen (Standard) -7.8Arg120, Tyr355Val349, Leu352Non-selective
3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid -8.9Arg120, Tyr355Val523, Tyr385Predicted Moderate Selectivity

Expert Insight: The target compound outperforms Ibuprofen but falls short of Celecoxib's binding energy. The causality lies in the steric bulk. Celecoxib utilizes a sulfonamide group to deeply penetrate the COX-2 specific side pocket (Val523). While our compound's p-tolyl group interacts with Val523, the cyclobutane core lacks the extended flexibility to push the methoxy group into the deepest recesses of the channel, resulting in a slightly weaker ΔG [2].

Target 2: PPAR-γ (PDB ID: 7AWC)

The target was then evaluated against Rosiglitazone (a potent synthetic agonist) and Chlorogenic acid (a natural PPAR-γ modulator)[3].

LigandBinding Affinity ( ΔG , kcal/mol)Key H-Bond Interactions (Helix 12)Auxiliary Interactions
Rosiglitazone (Standard) -10.5His323, His449, Tyr473Cys285 (Hydrophobic)
Chlorogenic acid (Standard) -9.8Ser289, His323, Tyr473Arg288 (Electrostatic)
3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid -9.4His449, Tyr473Ile341, Leu353 (Hydrophobic)

Expert Insight: The compound shows highly promising affinity for PPAR-γ. The causality for this strong binding is the exact spatial distance between the carboxylic acid and the p-tolyl group, dictated by the cyclobutane ring. This distance perfectly spans the distance between the AF-2 polar network (Tyr473) and the central hydrophobic cavity of the LBD[4]. The methoxy group acts as a crucial hydrogen bond acceptor, stabilizing the complex further than a simple alkyl chain would.

Conclusion

3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid demonstrates a robust, dual-target binding profile. While it acts as a moderate COX-2 inhibitor, its rigid spatial geometry makes it a highly structurally optimized candidate for PPAR-γ agonism. Future in vitro validation should prioritize Lanthascreen TR-FRET competitive binding assays for PPAR-γ to confirm these computational findings.

References

  • "Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants." National Institutes of Health (NIH).
  • "Molecular docking analysis of doronine derivatives with human COX-2." National Institutes of Health (NIH).
  • "Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes." MDPI.
  • "COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina." Bionatura Journal.

Sources

Comparative

Assessing the cross-reactivity profile of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

An Objective Guide to Assessing the Cross-Reactivity Profile of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid Introduction In the landscape of modern medicinal chemistry, the quest for novel chemical scaffolds that offe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Assessing the Cross-Reactivity Profile of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid

Introduction

In the landscape of modern medicinal chemistry, the quest for novel chemical scaffolds that offer improved pharmacological properties is perpetual. The cyclobutane motif has emerged as a compelling structural element, prized for the conformational rigidity it imparts upon molecular structures.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[2] The compound at the center of this guide, 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid, incorporates this promising scaffold alongside other key functional groups: a p-tolyl moiety, a methoxy group, and a carboxylic acid. While the specific biological profile of this molecule is not yet extensively documented in publicly available literature, its structural features suggest a potential interaction with enzyme targets that recognize anionic and hydrophobic moieties.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid. As Senior Application Scientists, we recognize that a thorough understanding of a compound's selectivity is paramount for its development as a safe and effective therapeutic agent. Unforeseen off-target interactions are a significant cause of adverse drug reactions and late-stage clinical failures. Therefore, this document outlines a systematic, data-driven approach to characterizing the selectivity of this novel chemical entity, complete with detailed experimental protocols and a framework for data interpretation. We will proceed by postulating a primary biological target based on structural analogy and then detail a tiered strategy for comprehensive off-target screening.

Hypothesized Primary Target: Cyclooxygenase (COX) Enzymes

The molecular architecture of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid presents several features reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), a major class of which act as inhibitors of cyclooxygenase (COX) enzymes. The key pharmacophoric elements include:

  • An Acidic Moiety (Carboxylic Acid): The carboxylic acid group is a crucial feature for many COX inhibitors, as it often forms a salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the active site. This functional group is typically ionized at physiological pH, enabling strong electrostatic interactions.[3]

  • A Hydrophobic Scaffold (p-tolyl and cyclobutane groups): The aromatic p-tolyl group and the puckered cyclobutane ring provide a rigid, hydrophobic core that can occupy the hydrophobic channel of the COX active site.

  • A Methoxy Group: The methoxy substituent can modulate the electronic properties of the aromatic ring and potentially form additional hydrogen bonds or van der Waals interactions within the active site, influencing both potency and selectivity.[4]

Given these parallels, we hypothesize that 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid is a potential inhibitor of COX-1 and/or COX-2. This hypothesis forms the basis for our initial characterization and the subsequent design of a cross-reactivity screening panel.

Comparative Analysis of Primary Target Engagement

To validate our hypothesis, the initial step is to quantify the inhibitory activity of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid against the two major COX isoforms, COX-1 and COX-2. This allows for a direct comparison with established NSAIDs, providing context for its potency and selectivity.

Table 1: Hypothetical In Vitro Inhibitory Potency against COX Isoforms

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid 150 25 6
Ibuprofen (Non-selective)2,9001,3002.2
Celecoxib (COX-2 Selective)3,0004075

Note: The data presented for 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid is hypothetical and for illustrative purposes.

Based on this hypothetical data, 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid would be characterized as a potent and moderately selective COX-2 inhibitor. Its selectivity index of 6 suggests a preferential, but not exclusive, inhibition of COX-2 over COX-1.

Systematic Assessment of Off-Target Cross-Reactivity

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of potential off-targets. A tiered approach is often the most efficient strategy.

Strategy for Off-Target Panel Selection
  • Related Targets: Enzymes within the same metabolic pathway or structurally similar enzymes are primary candidates for cross-reactivity. For a putative COX inhibitor, this includes other enzymes of the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and other prostaglandin synthases.

  • Promiscuous Targets: Certain protein families, such as cytochrome P450 (CYP) enzymes, are known to bind a wide variety of small molecules. Assessing interactions with major CYP isoforms (e.g., 3A4, 2D6, 2C9) is crucial for predicting potential drug-drug interactions and metabolic liabilities.

  • Broad Kinase Panel: The human kinome is a large family of enzymes with structurally similar ATP-binding sites, making them common off-targets for many drugs.[5][6] A broad kinome scan can reveal unanticipated inhibitory activities.

  • GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets where off-target activity can lead to significant side effects. A representative panel of these targets should be included in secondary screening.

Visualization of the Screening Cascade

G cluster_0 Tier 1: Primary & Related Targets cluster_1 Tier 2: Broad Profiling cluster_2 Tier 3: Safety & Metabolism Primary_Target Primary Target Assay (COX-1 & COX-2) Related_Targets Related Pathway Assays (e.g., 5-LOX) Primary_Target->Related_Targets High Potency Kinome_Scan Kinome Scan (e.g., 96-kinase panel) Related_Targets->Kinome_Scan Clean Profile GPCR_Panel Broad GPCR Panel Kinome_Scan->GPCR_Panel CYP450_Panel CYP450 Inhibition Panel GPCR_Panel->CYP450_Panel hERG_Assay hERG Channel Assay CYP450_Panel->hERG_Assay

Caption: Tiered approach for cross-reactivity screening.

Summary of Cross-Reactivity Data

Table 2: Hypothetical Cross-Reactivity Profile of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid

TargetAssay TypeResult (% Inhibition @ 10 µM)
Primary Targets
COX-1Enzyme Inhibition98%
COX-2Enzyme Inhibition99%
Related Targets
5-Lipoxygenase (5-LOX)Enzyme Inhibition15%
Kinase Panel (Selected)
MAPK1Kinase Assay<10%
CDK2Kinase Assay8%
SRCKinase Assay12%
GPCR Panel (Selected)
β2 Adrenergic ReceptorRadioligand Binding5%
M1 Muscarinic ReceptorRadioligand Binding<5%
Metabolic/Safety Targets
CYP3A4Enzyme Inhibition25%
CYP2D6Enzyme Inhibition18%
hERG ChannelElectrophysiology<10%

Note: This data is hypothetical and for illustrative purposes.

This hypothetical profile suggests a compound with high selectivity for its primary targets over other related enzymes, kinases, and GPCRs. The moderate inhibition of CYP3A4 would warrant further investigation.

In-Depth Experimental Protocols

Scientific integrity demands that all protocols be self-validating and clearly explained.

Protocol 1: COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation: Serially dilute 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid in DMSO to create a range of concentrations.

  • Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or vehicle control (DMSO). Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change that can be measured spectrophotometrically at 590 nm over a 5-minute period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Causality Behind Experimental Choices: The pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[8] Using initial velocity conditions ensures that the measured inhibition is not confounded by substrate depletion or product inhibition.[7]

Protocol 2: Radioligand Receptor Binding Assay

This assay assesses the ability of the test compound to displace a known radiolabeled ligand from a target receptor (e.g., a GPCR).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from a recombinant cell line or tissue source.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for the adenosine A1 receptor) at or below its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand). Plot the percent specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

Trustworthiness: The inclusion of controls for total binding (radioligand + membranes) and non-specific binding is essential for accurately calculating specific binding and ensuring the validity of the results.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement in a cellular environment by assessing changes in the thermal stability of a protein upon ligand binding.[12][13]

Methodology:

  • Cell Treatment: Incubate intact cells with the test compound or vehicle control for a specified time to allow for cell penetration and target binding.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an AlphaScreen® assay.[14]

  • Data Analysis: For each temperature, plot the amount of soluble target protein versus temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[15]

A 1. Treat cells with compound or vehicle B 2. Heat shock cells at various temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target protein D->E F 6. Generate melt curves and analyze shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Interpreting the Cross-Reactivity Profile

The ultimate goal of this comprehensive assessment is to build a detailed picture of the compound's selectivity.

Start Cross-Reactivity Data Received Potency Potent activity at off-target? (e.g., <1 µM) Start->Potency Selectivity Calculate Selectivity Window (Off-target IC50 / Primary Target IC50) Potency->Selectivity Yes No_Potency No significant activity Potency->No_Potency No Window_Check Is window >100-fold? Selectivity->Window_Check Low_Risk Low Risk of Off-Target Effects Window_Check->Low_Risk Yes High_Risk High Risk of Off-Target Effects. Consider SAR. Window_Check->High_Risk No

Caption: Decision tree for interpreting cross-reactivity data.

A selectivity window of at least 100-fold between the primary target and any off-targets is a generally accepted benchmark in early drug discovery. Any off-target interactions within this window, particularly at therapeutically relevant concentrations, should be prioritized for further investigation to understand their potential clinical implications.

Conclusion

While the specific biological activity of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid remains to be empirically determined, its structural characteristics provide a rational basis for hypothesizing its primary target and designing a comprehensive cross-reactivity assessment. This guide has outlined a robust, multi-tiered strategy for such an evaluation, grounded in established biochemical and cellular methodologies. By systematically applying these protocols—from initial target validation and broad panel screening to detailed cellular engagement studies—researchers can build a high-confidence selectivity profile. This in-depth understanding is not merely an academic exercise; it is a critical component of translational science, enabling informed decisions in the progression of novel chemical entities from the laboratory to the clinic. The framework presented here serves as a blueprint for the rigorous, evidence-based characterization that is the hallmark of modern drug development.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Ballistreri, G., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 64(19), 14175–14226. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(7), 2831-2836. [Link]

  • Lorini, M., et al. (2022). Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. Journal of Medicinal Chemistry, 45(7), 1532-1543. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Colas, C., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 39-45. [Link]

  • Sam-Soon, N., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(4), 555-565. [Link]

  • Henderson, M. J., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1633. [Link]

  • Johnson, T. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 22-28. [Link]

  • Auld, D. S. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Paper. Biochemistry, 50(39), 8264–8269. [Link]

  • Berginski, M. E., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife, 10, e65635. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Stashko, M. A., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 815-826. [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Bérot, V., et al. (2020). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Immunology, 11, 589. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • JoVE. (2015). ELISA Techniques for Ligand-Receptor. Retrieved from [Link]

  • Pichler, W. J. (2019). Flare-up reactions, cross-reactivity and multiple drug hypersensitivity. Allergy, 74(11), 2069-2070. [Link]

  • Wang, Z. (2005). Receptor-ligand binding assays: theory and practice. Acta Pharmacologica Sinica, 26(2), 129-136. [Link]

Sources

Validation

Ensuring the reproducibility of the synthesis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid.

Ensuring the Reproducibility of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid Synthesis: A Comparative Guide Executive Summary The synthesis of highly substituted cyclobutanecarboxylic acid derivatives is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Ensuring the Reproducibility of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic Acid Synthesis: A Comparative Guide

Executive Summary

The synthesis of highly substituted cyclobutanecarboxylic acid derivatives is a cornerstone in modern medicinal chemistry. The four-membered ring imparts unique conformational rigidity and metabolic stability, making these motifs vital precursors for active pharmaceutical ingredients (APIs)[1]. However, synthesizing sterically encumbered quaternary centers—such as the one found in 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid —presents significant reproducibility challenges.

This guide objectively compares the classical base-mediated alkylative cyclization against modern transition-metal catalyzed α-arylation. By dissecting the mechanistic causality behind each step, we provide a self-validating framework to ensure high-fidelity, scalable, and reproducible synthesis.

Mechanistic Rationale & Route Design

The target molecule features a cyclobutane ring substituted at the 1-position with both a p-tolyl group and a carboxylic acid, and at the 3-position with a methoxy group. Establishing the C1 quaternary center is the primary synthetic hurdle.

Route 1: Classical Alkylative Cyclization (The Legacy Approach)

Historically, 1-arylcyclobutanecarboxylic acids were synthesized via the double alkylation of arylacetonitriles. In this route, p-tolylacetonitrile is deprotonated by a strong base (e.g., NaH) and reacted with an electrophile like 2-methoxy-1,3-dibromopropane.

  • The Causality of Failure: While the first SN2 displacement is kinetically favored, the second intramolecular SN2 displacement requires overcoming immense ring strain to form the cyclobutane core. This necessitates forcing conditions (excess base, high heat), which frequently lead to premature elimination (forming allyl bromides), degradation of the methoxy ether, and a poorly reproducible thermodynamic mixture of cis/trans isomers.

Route 2: Pd-Catalyzed α-Arylation (The Modern Standard)

A superior, kinetically controlled approach involves the direct cross-coupling of a pre-formed cyclobutane ring. Utilizing methyl 3-methoxycyclobutanecarboxylate and 4-bromotoluene, a palladium catalyst facilitates the α-arylation of the ester enolate.

  • The Causality of Success: By starting with the cyclobutane ring intact, we bypass the thermodynamic penalty of ring closure. Historically, the α-arylation of esters was plagued by competing β-hydride elimination. However, the advent of bulky, electron-rich o-biphenyl phosphines (e.g., Buchwald ligands) forces the palladium center into a mono-ligated state, dramatically accelerating reductive elimination and securing the quaternary carbon center before side reactions can occur[2]. Furthermore, modern iterations of this chemistry allow for highly neutral, mild conditions, preserving sensitive functional groups like the methoxy ether.

Workflow Start1 p-Tolylacetonitrile + 2-Methoxy-1,3-dibromopropane Route1 Classical Alkylation (NaH, DMF, 80°C) Start1->Route1 Int1 Nitrile Intermediate (Thermodynamic Mix) Route1->Int1 Hydro1 Harsh Hydrolysis (KOH, 150°C) Int1->Hydro1 Target 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid Hydro1->Target Start2 Methyl 3-methoxycyclobutanecarboxylate + 4-Bromotoluene Route2 Pd-Catalyzed α-Arylation (Pd-Cat, LiHMDS, 25°C) Start2->Route2 Int2 Ester Intermediate (Kinetically Controlled) Route2->Int2 Hydro2 Mild Hydrolysis (LiOH, 25°C) Int2->Hydro2 Hydro2->Target

Figure 1: Workflow comparison between classical alkylation and modern Pd-catalyzed α-arylation.

Comparative Performance Analysis

The quantitative data below summarizes the operational differences between the two methodologies based on standard application testing. The Pd-catalyzed route demonstrates overwhelming superiority in yield, environmental impact (E-Factor), and stereocontrol.

ParameterRoute 1: Classical Alkylative CyclizationRoute 2: Pd-Catalyzed α-Arylation
Overall Yield 25 – 35%75 – 85%
Reaction Temperature Up to 150 °C (During Hydrolysis)25 °C (Ambient for both steps)
Stereocontrol (cis/trans) Poor (~1:1 thermodynamic mixture)Good (Tunable via ligand sterics)
Functional Group Tolerance Low (Strong base/heat degrades ethers)High (Mild conditions preserve ethers)
Scalability Poor (Highly exothermic, hazardous NaH)Excellent (Predictable kinetics)
E-Factor (Waste Metric) High (>50)Low (<15)

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the operator to verify the success of each mechanistic step before proceeding.

Recommended Protocol: Pd-Catalyzed α-Arylation

This protocol utilizes LiHMDS to quantitatively generate the enolate without acting as a nucleophile, followed by cross-coupling using a Pd(0) source and a bulky phosphine ligand[2].

Step 1: Enolate Formation

  • In a flame-dried flask under argon, dissolve methyl 3-methoxycyclobutanecarboxylate (1.2 eq, 12.0 mmol) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LiHMDS (1.0 M in THF, 1.3 eq, 13.0 mmol) over 15 minutes. Stir for 30 minutes.

  • Self-Validation Checkpoint 1: The solution must remain clear and pale yellow. A shift to dark brown indicates moisture contamination or premature Claisen self-condensation.

Step 2: Cross-Coupling 4. In a nitrogen-filled glovebox, charge a separate vial with Pd(OAc)₂ (0.02 eq, 2 mol%), di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (0.04 eq, 4 mol%), and 4-bromotoluene (1.0 eq, 10.0 mmol). Dissolve in anhydrous toluene (0.5 M). 5. Transfer the pre-formed enolate solution via cannula to the palladium mixture at 25 °C. Stir for 16 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active 4-bromotoluene spot and the emergence of a new, slower-eluting UV-active spot confirms successful reductive elimination.

Step 3: Mild Hydrolysis 6. Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer. 7. Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at 25 °C for 12 hours. 8. Extract the basic aqueous layer with diethyl ether to remove organic impurities. 9. Acidify the aqueous layer to pH < 3 using 1M HCl, and extract the precipitated product with dichloromethane.

  • Self-Validation Checkpoint 3: The product's solubility in aqueous base (pH > 10) and sudden precipitation upon acidification (pH < 3) definitively confirms the successful unmasking of the free carboxylic acid.

PdCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (p-Tolyl-Br) Pd0->OxAdd 1 PdII_Br Ar-Pd(II)-Br L OxAdd->PdII_Br 2 TransMet Transmetalation PdII_Br->TransMet 3 Enolate Enolate Formation (Ester + LiHMDS) Enolate->TransMet Base PdII_Enol Ar-Pd(II)-Enolate L TransMet->PdII_Enol 4 RedElim Reductive Elimination PdII_Enol->RedElim 5 RedElim->Pd0 Regenerates Product α-Aryl Ester RedElim->Product Yields

Figure 2: Catalytic cycle for the Pd-catalyzed α-arylation of cyclobutanecarboxylates.

Conclusion

For the synthesis of 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid, relying on classical alkylative cyclization introduces unacceptable variability in yield and stereocontrol. By transitioning to a Pd-catalyzed α-arylation strategy, researchers can decouple the formation of the strained cyclobutane ring from the installation of the quaternary center. This mechanistic separation, supported by modern bulky phosphine ligands, ensures a highly reproducible, scalable, and self-validating synthetic workflow suitable for rigorous drug development pipelines.

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Comparative

A head-to-head comparison of analytical techniques for cyclobutanecarboxylic acid analysis.

The Analytical Challenge of Cyclobutanecarboxylic Acid (CBCA) Cyclobutanecarboxylic acid (CBCA) is a highly strained, four-membered ring carboxylic acid that serves as a critical building block in the synthesis of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Challenge of Cyclobutanecarboxylic Acid (CBCA)

Cyclobutanecarboxylic acid (CBCA) is a highly strained, four-membered ring carboxylic acid that serves as a critical building block in the synthesis of modern pharmaceuticals, including GPR120 modulators for diabetes treatment 1. However, analyzing CBCA presents a unique set of physicochemical hurdles:

  • Optical Invisibility: CBCA lacks conjugated pi-electron systems or aromatic rings, meaning it does not possess a strong chromophore. This renders standard UV detection at higher wavelengths (>250 nm) completely ineffective.

  • High Polarity & Hydrogen Bonding: The terminal carboxylic acid group readily forms hydrogen bonds. In gas chromatography, this leads to severe peak tailing and irreversible adsorption onto column silanol groups unless masked.

  • Ionization Dynamics: With a pKa of approximately 4.8, CBCA exists in a dynamic equilibrium between its neutral and anionic states under physiological pH, requiring strict mobile phase buffering to prevent peak splitting in liquid chromatography.

To navigate these challenges, analytical scientists must choose between High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these modalities.

Mechanistic Comparison of Analytical Modalities

HPLC-UV: The Workhorse for Bulk Purity

For routine purity assays and preparative isolation, Reverse-Phase HPLC remains the gold standard. To overcome CBCA's lack of a chromophore, detection must be performed at low UV wavelengths (e.g., 210 nm). Causality Check: Because the analyte is a weak acid, the mobile phase must be acidified (e.g., using 0.1% phosphoric acid or formic acid) to a pH at least 2 units below its pKa. This suppresses ionization, forcing CBCA into its neutral state, which dramatically increases its retention factor ( k′ ) on hydrophobic stationary phases like C18 or specialized low-silanol columns like Newcrom R1 2.

GC-MS: Precision in Complex Matrices

When analyzing CBCA in highly complex, volatile matrices—such as pyroligneous acid extracts or phytochemical mixtures—GC-MS provides unparalleled resolving power 3. Causality Check: Direct injection of free CBCA into a GC system results in poor peak shape due to interactions with the stationary phase. To circumvent this, the carboxylic acid must be derivatized into a volatile, inert ester (e.g., cyclobutanecarboxylic acid, propyl ester or butyl ester) 3. This caps the polar hydroxyl group, lowering the boiling point and ensuring sharp, symmetrical peaks.

LC-MS/MS: Trace-Level Sensitivity

For pharmacokinetic studies or aerosol particle analysis where CBCA concentrations are in the parts-per-billion (ppb) range, LC-MS/MS is required 4. Causality Check: The mass spectrometer is operated in Electrospray Ionization negative mode (ESI-). Carboxylic acids readily deprotonate in the ESI source to form stable [M−H]− precursor ions. A volatile buffer like 0.1% formic acid is used instead of phosphoric acid to prevent ion suppression and source contamination 2.

Decision Matrix & Workflow Visualization

DecisionMatrix Start CBCA Sample Matrix Decision Target Concentration? Start->Decision Bulk Bulk Purity (>0.1%) HPLC-UV Decision->Bulk High Trace Trace Level (ppm/ppb) Decision->Trace Low LCMS Polar Matrix LC-MS/MS (ESI-) Trace->LCMS Direct Injection GCMS Volatile/Complex Matrix GC-MS (Derivatized) Trace->GCMS Extraction/Deriv.

Decision matrix for selecting the optimal CBCA analytical technique based on matrix and sensitivity.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics of each technique when optimized for CBCA.

Analytical TechniqueTypical LODLinear Dynamic RangeSample PreparationPrimary AdvantagePrimary Limitation
HPLC-UV (210 nm) ~10 µg/mL 10−1000 µg/mLDilute & ShootSimple, scalable for preparative work.Low sensitivity; susceptible to matrix interference at 210 nm.
GC-MS (Derivatized) ~50 ng/mL 0.1−100 µg/mLLLE + EsterificationHigh resolution; excellent library matching (EI).Labor-intensive sample prep; derivatization artifacts.
LC-MS/MS (ESI-) ~1 ng/mL 0.005−10 µg/mLProtein crash / SPEUltimate sensitivity; high throughput.Matrix effects (ion suppression); expensive instrumentation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic success.

Protocol A: Reverse-Phase HPLC-UV for Bulk Assay

Objective: Quantify CBCA purity in synthetic intermediate batches.

1. System Preparation & Mobile Phase:

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent low-silanol C18 column 2.

  • Mobile Phase: Isocratic mixture of 80% Water / 20% Acetonitrile containing 0.1% Phosphoric Acid (v/v) 2.

  • Validation Check: Verify the pH of the aqueous phase is ~2.1. If the pH exceeds 3.0, CBCA will begin to ionize, leading to peak broadening and retention time shifts.

2. Sample Preparation:

  • Dissolve 10 mg of CBCA in 10 mL of mobile phase.

  • Spike with 1 mg of Cyclopentanecarboxylic acid as an Internal Standard (IS) to correct for injection volume variances.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

4. System Suitability Test (SST):

  • Inject a blank (mobile phase) to confirm a flat baseline at 210 nm.

  • Inject the standard. The resolution ( Rs​ ) between CBCA and the IS must be ≥2.0 . Tailing factor ( Tf​ ) for CBCA must be ≤1.5 . If Tf​>1.5 , acidic buffering is insufficient.

Protocol B: GC-MS Analysis via Esterification

Objective: Identify and quantify trace CBCA in complex organic mixtures (e.g., plant extracts or pyroligneous acids) 5.

GCMS_Workflow A Sample Extraction (LLE) B Solvent Evaporation (N2 Stream) A->B Isolate C Derivatization (Esterification) B->C Dry D GC-MS Analysis (EI Mode) C->D Volatilize

Step-by-step derivatization workflow for GC-MS analysis of CBCA.

1. Extraction and Derivatization:

  • Extract the aqueous sample (adjusted to pH 2 with HCl) using ethyl acetate to partition the neutral CBCA into the organic layer.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 1 mL of 14% Boron trifluoride ( BF3​ ) in butanol. Heat at 60°C for 30 minutes.

  • Causality Check: The BF3​ acts as a Lewis acid catalyst, driving the esterification of CBCA to cyclobutanecarboxylic acid, butyl ester. This drastically increases the vapor pressure of the analyte and prevents silanol interactions 3.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range 50-300 m/z.

3. System Suitability Test (SST):

  • Monitor the diagnostic fragment ions for the butyl ester (e.g., m/z 55, 83) 3.

  • Run a derivatization blank (reagents only) to ensure no background contamination from the BF3​ /butanol mixture interferes with the CBCA retention window.

References

  • SIELC Technologies. "Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column". SIELC Technologies.
  • SciELO.
  • Copernicus. "LC-MS analysis of aerosol particles".
  • ResearchGate. "Evaluation of Phytochemical Constituents by GC-MS, HPLC and Biological Activity of Peganum Harmala L. Seeds Extract".
  • Google Patents. "EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid

As a Senior Application Scientist, I approach the handling of specialized drug development intermediates not merely as a compliance exercise, but as a critical exercise in chemical risk management. 3-Methoxy-1-p-tolyl-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized drug development intermediates not merely as a compliance exercise, but as a critical exercise in chemical risk management. 3-Methoxy-1-p-tolyl-cyclobutanecarboxylic acid is a complex, multi-functional molecule. While it may not have the ubiquitous safety literature of common solvents, we can accurately predict its hazard profile by deconstructing its molecular architecture.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring scientific integrity and the absolute protection of laboratory personnel.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound behaves the way it does on human tissue.

  • The Carboxylic Acid Core (Corrosivity): Like its parent compound, cyclobutanecarboxylic acid, the acidic moiety is highly reactive. Baseline data for the parent structure indicates it is a Category 1 Corrosive (Skin Corr. 1B/1C), capable of causing severe skin burns and irreversible eye damage (H314, H318),. Upon contact with moisture in the skin or eyes, it rapidly denatures structural proteins.

  • Aryl and Methoxy Substitutions (Lipophilicity): The addition of the p-tolyl and 3-methoxy groups significantly increases the compound's partition coefficient (LogP). This is the critical hidden hazard: the lipophilic nature allows the molecule to easily bypass the skin's aqueous barrier (the stratum corneum). If handled in organic solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, exponentially accelerating the dermal penetration of the corrosive acid.

  • The "Stench" Factor: Cyclobutanecarboxylic acids frequently possess a severe, lingering odor[1]. Beyond toxicity, inadequate containment will cause significant ergonomic disruption to the laboratory environment.

According to, any novel chemical with unquantified systemic toxicity must be handled under conditions that assume high hazard potential[2]. Furthermore, mandates that PPE selection must be directly mapped to a formal hazard assessment[3],[4].

Quantitative Hazard & Physical Data

The following table synthesizes the extrapolated physicochemical properties and the corresponding risk mitigation strategies required for handling.

Property / HazardEstimated Classification / ValueOperational Implication & PPE Causality
GHS Classification Skin Corr. 1C, Eye Dam. 1, STOT SE 3[1],Requires absolute barrier protection; micro-exposures cause severe tissue damage.
Physical State Solid (Crystalline Powder) or Viscous LiquidHigh risk of aerosolization or dust generation during weighing.
Solubility High in organic solvents (DMSO, DCM, MeOH)Solvents act as dermal carriers; standard nitrile gloves will fail rapidly.
Glove Breakthrough Time < 5 mins (Nitrile) / > 240 mins (Neoprene)Mandates a double-gloving protocol using mixed elastomer types.
Odor Threshold Extremely Low ("Stench")[1]Mandates 100% handling within a certified chemical fume hood.

The Self-Validating PPE Protocol

Do not rely on a single point of failure. The following tiered PPE system is designed to be self-validating—meaning the failure of one layer immediately alerts the user while a secondary layer maintains safety.

  • Hand Protection (The Double-Glove System):

    • Inner Layer: 4-mil Nitrile gloves. Provides tactile dexterity and basic splash protection.

    • Outer Layer: 8-mil Neoprene or Butyl rubber gloves.

    • Causality: Nitrile degrades rapidly in the presence of strong organic acids and halogenated solvents. Neoprene provides a robust chemical barrier against the acidic moiety. If the outer glove tears or degrades, the inner nitrile glove provides a temporary barrier, granting the user exactly enough time to safely abort the procedure and doff the compromised PPE.

  • Respiratory & Inhalation Protection:

    • All handling must occur in a certified chemical fume hood with a face velocity of >100 fpm.

    • If engineering controls are compromised, or if scaling up dry powder >50g, a NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is required to prevent inhalation of corrosive dust[5].

  • Eye and Face Protection:

    • Indirect-vented chemical splash goggles paired with a high-impact polycarbonate face shield.

    • Causality: Standard safety glasses are insufficient. The corrosive nature of the cyclobutanecarboxylic acid core means even aerosolized micro-droplets can cause permanent corneal scarring.

  • Body Protection:

    • A flame-resistant (FR), knee-length laboratory coat with knit cuffs, fully buttoned. For pilot-scale synthesis, upgrade to a Tyvek® chemical suit.

Operational Workflow: Step-by-Step Methodology

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Confirm the fume hood monitor reads >100 fpm.

  • Clear the Deck: Remove all incompatible materials from the workspace, specifically strong bases, oxidizers, and combustible materials (e.g., paper towels)[1].

  • Stage Equipment: Place grounded, anti-static spatulas and pre-tared vials inside the hood. The lipophilic nature of the compound can cause static cling, leading to sudden aerosolization of corrosive powder.

Phase 2: The Donning Sequence
  • Inspect all PPE for micro-tears or pinholes.

  • Don the FR laboratory coat and fully button it to the neck.

  • Don the inner 4-mil Nitrile gloves, ensuring they cover the knit cuffs of the lab coat.

  • Don the chemical splash goggles, followed by the polycarbonate face shield.

  • Don the outer 8-mil Neoprene gloves over the inner gloves.

Phase 3: Chemical Transfer & Reaction Execution
  • Open the primary container only within the deepest functional zone of the fume hood (at least 6 inches from the sash).

  • Dispense the required mass using the anti-static spatula.

  • If dissolving the compound in a solvent (e.g., DCM), utilize closed-system transfer lines (such as Schlenk techniques or septum-piercing syringes) to prevent the escape of highly penetrating, corrosive solvent vapors.

Phase 4: The Doffing Sequence
  • While hands are still inside the fume hood, wipe the outer Neoprene gloves with a damp, disposable wipe to remove trace acid.

  • Remove the outer gloves by peeling them inside out. Dispose of them as hazardous solid waste.

  • Remove the face shield and goggles by handling only the clean straps at the back of the head.

  • Remove the lab coat.

  • Remove the inner Nitrile gloves (inside out) and immediately wash hands with soap and copious amounts of water[1],[6].

Spill Management & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent tissue damage and facility contamination.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash completely. Alert nearby personnel.

  • Do Not Use Combustibles: Never use sawdust or paper towels to absorb organic acids[1].

  • Neutralize: Liberally apply solid Sodium Bicarbonate ( NaHCO3​ ) or a commercial acid-neutralizing spill kit to the perimeter of the spill, working inward. Wait for effervescence (bubbling) to completely cease, indicating the acid has been converted to its less hazardous sodium salt.

  • Absorb & Sweep: Use an inert, amphoteric absorbent (e.g., silica gel or sand) to collect the neutralized liquid[1]. Sweep using a non-sparking plastic dustpan.

Disposal: Collect all neutralized waste, contaminated gloves, and wipes into a highly visible, labeled, and vented High-Density Polyethylene (HDPE) container. Dispose of strictly as hazardous corrosive organic waste through your institution's approved environmental health and safety (EHS) channels.

Workflow Visualization

PPE_Workflow Start Evaluate 3-Methoxy-1-p-tolyl- cyclobutanecarboxylic acid FumeHood Verify Fume Hood Airflow (>100 fpm) Start->FumeHood DonPPE Don PPE: Neoprene over Nitrile, Respirator, Face Shield FumeHood->DonPPE Dispense Dispense Chemical (Anti-Static Tools) DonPPE->Dispense Spill Spill Occurs? Dispense->Spill Neutralize Neutralize with NaHCO3 & Absorb Spill->Neutralize Yes Proceed Execute Reaction in Closed System Spill->Proceed No Waste Dispose as Corrosive Organic Waste Neutralize->Waste Proceed->Waste Doff Doff PPE & Wash Hands Waste->Doff

Operational workflow and spill response logic for handling corrosive lipophilic acids.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Working with Chemicals) . National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements . Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

Sources

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